Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-6-4-8(5-7-9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVYCWGVGYAURC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199654 | |
| Record name | 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-37-6 | |
| Record name | 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141940-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[4-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate. This compound, often used as a protected intermediate in organic synthesis, incorporates the versatile tert-butoxycarbonyl (Boc) protecting group on an aniline bearing an electron-withdrawing trifluoromethyl substituent. This document details a standard laboratory-scale synthesis protocol, presents key characterization data in a structured format, and includes a visual representation of the synthetic workflow.
Synthesis
The synthesis of this compound is typically achieved through the N-acylation of 4-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O). This reaction, a standard method for introducing the Boc protecting group, proceeds by nucleophilic attack of the amine onto one of the carbonyl carbons of the Boc anhydride.[1] The reaction is often facilitated by a base and can be performed under various conditions.[2] Due to the reduced nucleophilicity of the aniline caused by the electron-withdrawing trifluoromethyl group, the reaction may require slightly more forcing conditions or a catalyst compared to the protection of simple alkylamines.[3]
Experimental Protocol
A general and reliable procedure for the synthesis of this compound is outlined below. This protocol is adapted from standard Boc protection methodologies for anilines.[2][4]
Reaction Scheme:
References
1H NMR of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
An In-depth Technical Guide on the
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate. This document details the expected chemical shifts, multiplicities, and coupling constants, along with a standard experimental protocol for acquiring the spectrum. The information herein is intended to assist researchers in the identification and characterization of this compound.
Introduction to 1H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. Key parameters obtained from a 1H NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm). It is indicative of the electronic environment of the proton.
-
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.
-
Multiplicity: The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet), which provides information about the number of neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz). It gives further insight into the connectivity of atoms.
Predicted 1H NMR Spectral Data
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tert-butyl group, the amine proton, and the aromatic protons of the 4-(trifluoromethyl)phenyl ring. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of the aromatic protons, shifting them downfield.
Based on the analysis of structurally similar compounds, the predicted 1H NMR data in deuterated chloroform (CDCl3) is summarized in the table below.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~7.55 | Doublet | 2H | ~8.5 | Ar-H |
| 2 | ~7.45 | Doublet | 2H | ~8.5 | Ar-H |
| 3 | ~6.60 | Singlet | 1H | - | N-H |
| 4 | ~1.53 | Singlet | 9H | - | -C(CH3)3 |
Experimental Protocols
A standard protocol for the acquisition of a 1H NMR spectrum of this compound is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum should be acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The spectrometer should be locked onto the deuterium signal of the CDCl3.
-
The probe should be tuned and matched for the 1H frequency.
-
The sample spinning should be set to approximately 20 Hz.
3. Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm.
4. Data Processing:
-
The Free Induction Decay (FID) should be Fourier transformed to obtain the spectrum.
-
Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
The spectrum should be phased and baseline corrected.
-
The chemical shifts should be referenced to the TMS signal at 0.00 ppm.
Mandatory Visualization
The following diagrams illustrate the chemical structure and the assignment of the proton signals in the 1H NMR spectrum of this compound.
An In-depth Technical Guide on the ¹³C NMR Spectral Data of Boc-Protected 4-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl (4-(trifluoromethyl)phenyl)carbamate, a key intermediate in various synthetic applications within the pharmaceutical and agrochemical industries. Due to the limited availability of publicly accessible, experimentally verified ¹³C NMR data for this specific compound, this document presents an estimated spectrum based on the analysis of structurally similar molecules. This guide also outlines a standard experimental protocol for the acquisition of such data and includes a visual representation of the molecule's structure with corresponding carbon assignments.
Predicted ¹³C NMR Spectral Data
The following table summarizes the estimated chemical shifts (δ) in parts per million (ppm) for each carbon atom in Boc-protected 4-(trifluoromethyl)aniline. These estimations are derived from known ¹³C NMR data of analogous compounds, including Boc-protected anilines and aromatic compounds bearing a trifluoromethyl group. The assignments are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the aromatic ring and the characteristic resonances of the tert-butyloxycarbonyl (Boc) protecting group.
| Carbon Atom | Assignment | Estimated Chemical Shift (δ, ppm) |
| 1 | C-NH | ~141 |
| 2, 6 | C-H (ortho to NHBoc) | ~118 |
| 3, 5 | C-H (meta to NHBoc) | ~126 (q, JC-F ≈ 4 Hz) |
| 4 | C-CF₃ | ~125 (q, JC-F ≈ 33 Hz) |
| 7 | CF₃ | ~124 (q, JC-F ≈ 272 Hz) |
| 8 | C=O | ~152 |
| 9 | C(CH₃)₃ | ~81 |
| 10 | C(CH₃)₃ | ~28 |
Note: The chemical shifts are referenced to a standard internal reference, typically tetramethylsilane (TMS) at 0.00 ppm. The spectrum is assumed to be recorded in a common deuterated solvent such as chloroform-d (CDCl₃), where the solvent signal would appear around 77.16 ppm. The 'q' denotes a quartet, indicating coupling to the three fluorine atoms of the trifluoromethyl group, with an estimated carbon-fluorine coupling constant (JC-F).
Experimental Protocol for ¹³C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum for a small organic molecule such as Boc-protected 4-(trifluoromethyl)aniline.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Mass: Accurately weigh approximately 10-20 mg of the solid compound.
-
Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can also reference the spectrum to the residual solvent signal.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may be adjusted to optimize signal-to-noise and resolution.
-
Spectrometer Frequency: e.g., 100 MHz or 125 MHz for ¹³C on a 400 MHz or 500 MHz instrument, respectively.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): A range of 0 to 220 ppm is typically sufficient to encompass all carbon resonances in most organic molecules.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis. For routine qualitative spectra, a shorter delay may be used.
-
Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. Typically, 128 to 1024 scans are accumulated to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: A baseline correction is applied to ensure a flat baseline across the spectrum.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the known chemical shift of the residual solvent peak.
-
Peak Picking and Integration: The chemical shift of each peak is determined. While integration in proton-decoupled ¹³C NMR is not always straightforwardly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE), it can provide qualitative information.
Visualization of Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of Boc-protected 4-(trifluoromethyl)aniline with the carbon atoms numbered according to the assignments in the data table.
19F NMR chemical shift of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
An In-depth Technical Guide to the 19F NMR Chemical Shift of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the 19F Nuclear Magnetic Resonance (NMR) chemical shift pertaining to this compound. This document outlines the expected chemical shift range, factors influencing it, a detailed experimental protocol for its determination, and the broader context of 19F NMR in chemical and pharmaceutical research.
Introduction to 19F NMR Spectroscopy
Fluorine-19 (19F) NMR spectroscopy is a highly valuable analytical technique in modern chemistry, particularly in the pharmaceutical and materials sciences. The 19F nucleus possesses a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of 1H NMR.[1][2] A key feature of 19F NMR is the wide range of chemical shifts, which are highly sensitive to the local electronic environment.[3][4] This sensitivity makes it an excellent probe for subtle changes in molecular structure and environment.
Expected 19F NMR Chemical Shift of this compound
While a specific literature value for the 19F NMR chemical shift of this compound was not found in the immediate search, an expected range can be reliably predicted based on data for structurally similar compounds. The trifluoromethyl (-CF3) group attached to an aromatic ring typically appears in a well-defined region of the 19F NMR spectrum.
Factors Influencing the Chemical Shift:
-
Electronic Effects: The chemical shift of the 19F nucleus is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups tend to deshield the fluorine nuclei, causing a downfield shift (to a less negative or more positive ppm value), while electron-donating groups cause an upfield shift.[1] In this compound, the carbamate group (NH-Boc) is an electron-donating group, which would be expected to influence the shielding of the trifluoromethyl group.
-
Solvent Effects: The choice of solvent can cause variations in the observed chemical shift due to solvent-solute interactions. It is crucial to report the solvent used when documenting a chemical shift value. Even the substitution of H2O with D2O can lead to observable solvent isotope shifts.[2][3]
-
Referencing: 19F NMR spectra are typically referenced to an external or internal standard. Common standards include CFCl3 (trichlorofluoromethane) set at 0 ppm, or other secondary standards like trifluoroacetic acid (TFA).[5]
Based on data for similar aromatic trifluoromethyl compounds, the 19F NMR chemical shift for the -CF3 group in this compound is anticipated to be in the range of -60 to -65 ppm relative to CFCl3. For instance, trifluorotoluene exhibits a 19F chemical shift at -63.72 ppm.[5]
Data Presentation
The following table summarizes the expected 19F NMR data for this compound.
| Parameter | Expected Value | Notes |
| Chemical Shift (δ) | -60 to -65 ppm | Relative to CFCl3. The exact value is dependent on solvent and concentration. |
| Multiplicity | Singlet | The three fluorine atoms of the -CF3 group are equivalent and there are no adjacent fluorine or hydrogen atoms to cause splitting. |
| Coupling Constants | N/A | As a singlet, no coupling constants are expected. |
Experimental Protocol for 19F NMR Spectroscopy
The following is a detailed methodology for acquiring the 19F NMR spectrum of this compound.
4.1. Sample Preparation:
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube. The choice of solvent should be based on the solubility of the compound and its compatibility with the desired experimental conditions.
-
Add a Reference Standard (Optional but Recommended): If an internal standard is to be used, add a small, known amount of a reference compound (e.g., trifluoroacetic acid, TFA, δ ≈ -76.55 ppm) to the NMR tube. Alternatively, an external standard can be used by placing a sealed capillary containing the reference compound within the NMR tube.
4.2. NMR Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer equipped with a probe that can be tuned to the 19F frequency.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Nucleus: 19F
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg') is typically sufficient.
-
Spectral Width (SW): Set a wide spectral width initially (e.g., 200-250 ppm, which corresponds to a frequency range of approximately 80-100 kHz on a 400 MHz spectrometer) to ensure the peak is captured.[4] The center of the spectrum (transmitter offset) should be set to the expected chemical shift region (e.g., -62 ppm).
-
Acquisition Time (AQ): Set to 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate for qualitative measurements. For quantitative analysis, a longer delay (5 x T1) may be necessary.
-
Number of Scans (NS): Due to the high sensitivity of 19F, a small number of scans (e.g., 8-16) is often sufficient to obtain a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
4.3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal or external standard. If no standard is used, the solvent peak (if it contains fluorine, which is rare) or an external reference sample can be used.
-
Peak Picking and Integration: Identify the peak corresponding to the -CF3 group and integrate the area if quantitative analysis is required.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the 19F NMR spectrum of this compound.
Caption: Workflow for 19F NMR analysis.
Logical Relationship of Factors Affecting 19F Chemical Shift
The following diagram illustrates the key factors that influence the final observed 19F NMR chemical shift.
Caption: Factors influencing 19F chemical shift.
Conclusion
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. F19 detection [nmr.chem.ucsb.edu]
- 5. colorado.edu [colorado.edu]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
For Immediate Release
[City, State] – In the intricate world of drug development and chemical analysis, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone technique, offering profound insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate, a compound of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecule's behavior under mass spectrometric analysis.
Predicted Fragmentation Pathway
The fragmentation of this compound is anticipated to be driven by the characteristic cleavages associated with its three primary structural motifs: the tert-butyl group, the carbamate linkage, and the 4-(trifluoromethyl)phenyl ring. The molecular ion ([M]•+), with a molecular weight of approximately 261.24 g/mol , is expected to undergo a series of fragmentation events, leading to the formation of several key diagnostic ions.
A primary and highly favorable fragmentation pathway involves the loss of a stable neutral molecule, isobutylene (C4H8), from the tert-butyl group via a rearrangement process. This cleavage results in the formation of a protonated carbamic acid intermediate which can then readily lose carbon dioxide. Another significant fragmentation is the homolytic cleavage leading to the loss of a tert-butyl radical.
Tabulated Fragmentation Data
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.
| Fragment Ion Structure | Proposed m/z | Neutral Loss |
| [C12H14F3NO2]•+ (Molecular Ion) | 261 | - |
| [C8H6F3NO2]+ | 205 | C4H8 (isobutylene) |
| [C7H6F3N]•+ | 161 | C4H8 + CO2 |
| [C8H14NO2]+ | 158 | C4F3H |
| [C7H5F3]•+ | 145 | C5H9NO2 |
| [C4H9]+ | 57 | C8H5F3NO2 |
Experimental Protocols
While a specific experimental protocol for this compound is not publicly available, a general procedure for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is provided below. This protocol is based on standard methods for similar compounds.[1]
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as methanol or dichloromethane to prepare a 1 mg/mL stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
2. Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 10°C/minute to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.[1]
-
Scan Range: m/z 40-400.
-
Acquisition Mode: Full scan.
Visualizing the Fragmentation Cascade
The following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathways of this compound.
Caption: Primary fragmentation pathway involving the loss of isobutylene followed by decarboxylation.
Caption: Alternative fragmentation pathways involving radical and charged fragment formation.
Concluding Remarks
The predicted fragmentation pattern of this compound provides a foundational framework for its identification and characterization by mass spectrometry. The dominant fragmentation pathways are expected to involve the loss of isobutylene and subsequent decarboxylation, as well as the cleavage of the tert-butyl group. This in-depth guide serves as a valuable resource for scientists engaged in the analysis of this and structurally related molecules, facilitating more accurate and efficient structural elucidation in research and development settings.
References
Navigating the Solubility Landscape of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate is a compound of interest in medicinal chemistry and organic synthesis, often utilized as a building block for more complex molecules. Understanding its solubility in various organic solvents is paramount for its effective use in reaction design, purification, and formulation. This technical guide addresses the current landscape of solubility data for this compound. In the absence of extensive published quantitative data, this document provides a predictive assessment of its solubility based on its structural characteristics and outlines detailed experimental protocols for its empirical determination.
Introduction to Solubility Prediction
The solubility of a compound is dictated by the interplay of its molecular structure and the physicochemical properties of the solvent. This compound possesses distinct functional groups that influence its solubility profile:
-
Tert-butyl Group: This bulky, nonpolar moiety enhances lipophilicity, suggesting a favorable interaction with nonpolar organic solvents.
-
Carbamate Linkage: The carbamate group introduces polarity and the potential for hydrogen bonding (as an acceptor), which can promote solubility in more polar solvents.
-
4-(Trifluoromethyl)phenyl Group: The aromatic ring itself is nonpolar, while the trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing. This group generally increases a molecule's solubility in non-polar environments.[1][2]
Based on these features, a qualitative prediction of solubility can be made. The compound is expected to exhibit good solubility in a range of common organic solvents, with a preference for those with moderate to low polarity.
Quantitative Solubility Data
Table 1: Experimentally Determined Solubility of this compound
| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Polar Protic | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Polar Aprotic | Acetone | ||||
| Acetonitrile | |||||
| Dimethylformamide (DMF) | |||||
| Dimethyl Sulfoxide (DMSO) | |||||
| Tetrahydrofuran (THF) | |||||
| Nonpolar | Toluene | ||||
| Hexane | |||||
| Dichloromethane (DCM) | |||||
| Chloroform | |||||
| Ethyl Acetate |
Experimental Protocols for Solubility Determination
To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common and effective methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[3][4][5][6] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and quantifying the dissolved amount by mass after solvent evaporation.
Materials and Equipment:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Pipettes and syringes
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's boiling/decomposition point.
-
Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the solid residue.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of vial with residue - Mass of empty vial) / Volume of supernatant withdrawn (mL)] x 100
Spectroscopic Method (UV-Vis or HPLC)
Spectroscopic methods offer higher throughput and can be more sensitive, especially for compounds with strong chromophores.[7][8][9][10] This protocol requires the initial generation of a calibration curve.
Materials and Equipment:
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)
-
Volumetric flasks and appropriate cuvettes (for UV-Vis) or vials (for HPLC)
Procedure:
-
Calibration Curve Generation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform a series of dilutions to create several calibration standards of known concentrations.
-
Analyze each standard using the chosen analytical method (UV-Vis or HPLC) and plot the instrument response (e.g., absorbance or peak area) against concentration to generate a calibration curve.
-
-
Saturated Solution Preparation and Sampling:
-
Follow steps 1-5 from the gravimetric method to prepare a saturated solution and obtain a filtered sample of the supernatant.
-
-
Sample Dilution:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted sample using the same method as for the calibration standards.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility.
-
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
While published quantitative solubility data for this compound is scarce, a qualitative understanding based on its molecular structure suggests good solubility in many common organic solvents. For precise quantitative data, empirical determination is necessary. The detailed gravimetric and spectroscopic protocols provided in this guide offer robust methods for researchers to generate reliable solubility data, which is crucial for optimizing synthetic procedures, purification processes, and formulation development.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pharmajournal.net [pharmajournal.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. improvedpharma.com [improvedpharma.com]
- 10. pharmatutor.org [pharmatutor.org]
Physical and chemical properties of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate, a molecule of interest in medicinal chemistry and drug development. This document details its known characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential, though currently undefined, role in biological pathways.
Core Physical and Chemical Properties
This compound is a carbamate derivative incorporating a trifluoromethylphenyl group. The trifluoromethyl moiety is known to enhance metabolic stability and cell permeability of drug candidates, while the carbamate linkage serves as a key structural motif in many biologically active compounds.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 141940-37-6 | [2] |
| Molecular Formula | C₁₂H₁₄F₃NO₂ | [2] |
| Molecular Weight | 261.24 g/mol | [2] |
| Melting Point | No experimental data available. | |
| Boiling Point | Predicted: 281.9 ± 40.0 °C | [1] |
| Solubility | No quantitative data available. Generally soluble in organic solvents like dichloromethane, chloroform, and alcohols. | |
| pKa | No experimental data available. | |
| Appearance | White to slightly yellow needles (for the related tert-butyl carbamate). | |
| Stability | The tert-butyl group and trifluoromethyl moiety contribute to resistance against hydrolysis and oxidative degradation.[1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several established methods for carbamate formation. A common approach involves the reaction of an amine with a chloroformate or a mixed carbonate.[1]
Experimental Protocol: Synthesis via Isocyanate Intermediate
This protocol describes a plausible two-step synthesis for this compound.
Step 1: Formation of 4-(Trifluoromethyl)phenyl Isocyanate
-
In a fume hood, a solution of 4-(trifluoromethyl)aniline in a dry, inert solvent (e.g., toluene) is prepared in a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser.
-
Phosgene or a phosgene equivalent, such as triphosgene or p-nitrophenyl chloroformate, is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).[1]
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting aniline.
-
Upon completion, the solvent and any excess reagent are carefully removed under reduced pressure to yield the crude 4-(trifluoromethyl)phenyl isocyanate.
Step 2: Reaction with Tert-butanol
-
The crude isocyanate is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
A solution of tert-butanol and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in the same solvent is added dropwise to the isocyanate solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification Protocol: Recrystallization
-
The crude product is dissolved in a minimum amount of a hot solvent or a solvent mixture (e.g., hexane/ethyl acetate).
-
The solution is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
The crystals are dried under vacuum to afford the purified this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (a singlet around 1.5 ppm), the aromatic protons of the trifluoromethylphenyl group, and the N-H proton of the carbamate. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 4-substitution pattern. |
| ¹³C NMR | Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the trifluoromethylphenyl ring, including the trifluoromethyl carbon. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 261.24 g/mol . |
| HPLC | A single major peak indicating the purity of the compound. |
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available data detailing the direct interaction of this compound with any particular biological target or its modulation of a specific signaling pathway.
However, based on the structural motifs present in the molecule, some general predictions about its potential biological roles can be made:
-
Carbamate Moiety: Carbamates are known to act as inhibitors of various enzymes, particularly serine hydrolases such as acetylcholinesterase.[3] This activity is attributed to their ability to carbamoylate the active site serine residue.
-
Trifluoromethylphenyl Group: The trifluoromethyl group can enhance the binding affinity of a molecule to its target through hydrophobic and electrostatic interactions. It can also improve metabolic stability and cell membrane permeability, making it a desirable feature in drug candidates.[1]
Given these general properties, this compound could potentially be investigated as an inhibitor of various enzymes or as a ligand for nuclear receptors.
General Carbamate Interaction with Nrf2 Signaling Pathway
While no specific pathway has been identified for the title compound, carbamates as a class have been shown to affect the Nrf2 signaling pathway, which is a key regulator of cellular responses to oxidative stress.[3] Exposure to some carbamates can lead to the overproduction of reactive oxygen species (ROS), which in turn can modulate the Nrf2 pathway.[3]
Disclaimer: The diagram above illustrates a general mechanism for some carbamates and is not based on specific experimental data for this compound.
Conclusion
This compound is a compound with potential applications in drug discovery, owing to its carbamate structure and the presence of a trifluoromethylphenyl group. While general synthetic and analytical methods are available, specific experimental data on its physical properties and biological activity are limited in the public domain. Further research is required to elucidate its precise mechanism of action and to identify any specific signaling pathways it may modulate. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related compounds.
References
Chemical reactivity of the carbamate group in fluorinated compounds
An In-depth Technical Guide to the Chemical Reactivity of the Carbamate Group in Fluorinated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbamate functional group, characterized by its unique "amide-ester" hybrid structure, is a cornerstone in modern drug design and medicinal chemistry.[1] Its structural resemblance to the peptide bond, coupled with its chemical and proteolytic stability, allows it to serve as a crucial motif in a vast array of therapeutic agents, from anticancer drugs to cholinesterase inhibitors.[1] Carbamates are integral not only as active pharmacophores but also as prodrug moieties to enhance bioavailability and as protecting groups in complex organic synthesis.[1][2][3]
The introduction of fluorine into drug candidates has become a paramount strategy in medicinal chemistry.[4] Owing to its high electronegativity and small atomic size, fluorine can profoundly alter a molecule's physicochemical properties.[5] Strategic fluorination often leads to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and modulated lipophilicity and bioavailability.[4][5][6][7][8]
This guide provides a comprehensive technical overview of the chemical reactivity of the carbamate group when influenced by the presence of fluorine within the molecule. We will explore how fluorination modulates the electronic properties, stability, and synthetic utility of carbamates, offering critical insights for professionals engaged in the research and development of novel fluorinated therapeutics.
Electronic Effects of Fluorine on the Carbamate Group
The potent inductive effect of fluorine is a primary determinant of the altered reactivity in fluorinated carbamates. As the most electronegative element, fluorine strongly withdraws electron density from the molecular scaffold. When positioned near a carbamate group, this effect propagates through the sigma bonds, decreasing the electron density on the carbonyl carbon and the nitrogen atom.
This electron withdrawal has several key consequences:
-
Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and, therefore, more susceptible to attack by nucleophiles. This can influence rates of hydrolysis and other nucleophilic substitution reactions.[9]
-
Amide Bond Character: The resonance of the nitrogen lone pair into the carbonyl group is a defining feature of the carbamate's stability.[1] Electron withdrawal by fluorine can reduce the electron-donating ability of the nitrogen, potentially altering the rotational barrier of the C-N bond and influencing the conformational preferences of the molecule.[10]
-
Intramolecular Interactions: Weak interactions between a C-F bond and the carbonyl carbon of an amide or carbamate group have been observed, which can influence the molecule's conformation.[11][12] An atoms-in-molecules (AIM) analysis has shown a bond critical point between the fluorine and the carbonyl carbon in certain contexts, indicating an electrostatic interaction.[11]
Caption: Inductive effect of fluorine on a carbamate moiety.
Synthesis of Fluorinated Carbamates and Related Precursors
The synthesis of fluorinated carbamates often involves specialized reagents and strategies. A particularly important and reactive subclass are carbamoyl fluorides, which serve as versatile building blocks for creating ureas, amides, and other carbamate derivatives.[13][14] Their enhanced stability and selectivity compared to carbamoyl chlorides make them valuable synthetic intermediates.[13][14]
Key Synthetic Methodologies
Several modern methods have been developed to access carbamoyl fluorides, avoiding hazardous reagents like phosgene derivatives.
| Method | Precursors | Reagents | Key Features |
| Anodic Oxidation | Oxamic Acids | Et₃N·3HF | A practical, scalable, and robust electrochemical method.[13][14] |
| Difluorophosgene Surrogate | Secondary Amines | PDFA, Pyridine N-oxides | Avoids toxic difluorophosgene gas; uses bench-stable reagents.[15] |
| N-Carbamoylimidazole Activation | Secondary Amines | CDI, Alkylating agent, KF | A mild, three-step procedure that avoids highly toxic reagents.[16] |
| CO₂ Deoxyfluorination | Secondary Amines, CO₂ | DAST, DMAP | Uses inexpensive and abundant CO₂ as a C1 source.[17] |
| Beckmann Fragmentation | α-Oximinoamides | Fluorinating agent | A selective fragmentation method with a distinct substrate scope.[18] |
Experimental Protocol: Synthesis of Carbamoyl Fluorides via Difluorophosgene Surrogate
This protocol is adapted from the method developed by Le et al., which provides a safer alternative to using difluorophosgene gas.[15]
Objective: To synthesize a carbamoyl fluoride from a secondary amine using (triphenylphosphonio)-difluoroacetate (PDFA) as a difluorocarbene (DFC) source and 4-methylpyridine N-oxide as an oxidant.
Materials:
-
Secondary amine (1.0 equiv)
-
(Triphenylphosphonio)-difluoroacetate (PDFA) (1.5 equiv)
-
4-methylpyridine N-oxide (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the secondary amine (1.0 equiv), PDFA (1.5 equiv), and 4-methylpyridine N-oxide (2.0 equiv).
-
Add anhydrous acetonitrile to the flask.
-
Equip the flask with a condenser and heat the reaction mixture to 60 °C with stirring.
-
Maintain the reaction at 60 °C for 1 hour, monitoring progress by TLC or LC-MS if desired.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired carbamoyl fluoride.
Caption: Workflow for carbamoyl fluoride synthesis.[15]
Chemical Reactivity and Stability
The stability and reactivity of the carbamate group are significantly influenced by fluorination, impacting everything from its utility as a protecting group to its persistence in biological systems.
Hydrolysis
Carbamates are generally stable functional groups, a property that makes them effective prodrug linkers and protecting groups.[1][16] Their stability towards hydrolysis is pH-dependent, and they are reported to be sufficiently stable in aqueous buffers at acidic or neutral pH.[16]
The influence of fluorine on hydrolytic stability is complex. The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, which should theoretically increase susceptibility to hydrolysis. However, steric factors and the overall electronic environment of the molecule also play crucial roles. Studies on carbamate pesticides have shown that environmental factors, such as adsorption to clay minerals, can either enhance or inhibit hydrolysis rates.[19][20]
A general trend for the metabolic stability of various carbamate structures has been compiled, which can serve as a useful guide in drug design.[21]
| Carbamate Structure (R³OCONR¹R²) | Relative Metabolic Lability to Hydrolysis |
| Aryl-OCO-NHAlkyl | Very High |
| Alkyl-OCO-NHAlkyl | High |
| Alkyl-OCO-N(Alkyl)₂ | Moderate |
| Aryl-OCO-N(Alkyl)₂ | Moderate-Low |
| Alkyl-OCO-NHAryl | Low |
| Alkyl-OCO-NH₂ | Very Low |
| Cyclic carbamates | Very Low |
| Table adapted from qualitative structure-metabolism relationships.[21] |
Nucleophilic Attack and Protecting Group Chemistry
Carbamates are widely employed as protecting groups for amines, with Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Fmoc (fluorenylmethyloxycarbonyl) being the most common.[3][22] Their utility stems from the fact that they render the amine nitrogen non-nucleophilic and can be removed under specific, often mild, conditions.[3][22]
-
Boc Group: Removed with strong acid (e.g., trifluoroacetic acid).[22]
-
Cbz Group: Removed by catalytic hydrogenation.[22]
-
Fmoc Group: Removed with an amine base.[22]
The introduction of fluorine can modify these properties. For instance, fluorous "Boc" ((F)Boc) groups have been developed to aid in purification via fluorous solid-phase extraction.[23] However, the stability of these groups to cleavage conditions can be altered; a fluorous Boc group with an ethylene spacer was found to be difficult to cleave, whereas those with longer propylene spacers were readily cleaved.[23]
Furthermore, silyl-substituted carbamates (like the Teoc group) can be deprotected using a fluoride source, which promotes an elimination process that results in decarboxylation and releases the free amine.[2][24]
Caption: The carbamate group in amine protection chemistry.[3]
Metabolic Stability and Enzymatic Degradation
A primary driver for incorporating fluorine into drug molecules is to increase their metabolic stability.[6][7] Fluorine atoms can block sites of metabolism, particularly oxidation by cytochrome P450 enzymes.
However, the carbamate bond itself can be a site of metabolic cleavage. The hydrolysis of carbamates can be catalyzed by various enzymes, including esterases and proteases.[25] The bioconversion of carbamate prodrugs to release the active drug often relies on this enzymatic hydrolysis, which typically occurs in the liver.[1]
The impact of fluorination on enzymatic hydrolysis is an area of active research. The strong electronegativity of fluorine can decrease the electron density of the carbamate's carbonyl group, potentially increasing the rate of hydrolysis by serine hydrolases like carboxylesterases (CES).[9] Indeed, studies on per- and polyfluoroalkyl substances (PFAS) have shown that certain fluorinated carboxamides are efficiently hydrolyzed by human CES1, while related sulfonamides are not.[9]
While direct enzymatic cleavage of the highly stable C-F bond is challenging, it is not impossible.[26] Defluorination is most commonly studied with fluoroacetate dehalogenases, but the biotransformation of more complex fluorinated drugs can also lead to the release of fluoride ions, which can subsequently result in the fluorination of proteins in tissues.[27][28]
Caption: Potential metabolic pathways for fluorinated carbamates.[1][25][28]
Conclusion
The interplay between the carbamate group and fluorine substitution is a critical aspect of modern medicinal chemistry. Fluorine's profound electronic influence modifies the reactivity of the carbamate moiety, affecting its susceptibility to hydrolysis, its performance as a protecting group, and its stability in metabolic environments. Carbamoyl fluorides have emerged as highly valuable and stable intermediates, enabling broader access to diverse fluorinated structures.[4] A thorough understanding of these principles is essential for researchers and drug development professionals to rationally design next-generation therapeutic agents with optimized stability, efficacy, and pharmacokinetic profiles. The strategic use of fluorination in carbamate-containing molecules will undoubtedly continue to be a fruitful avenue for innovation in the pharmaceutical sciences.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides [organic-chemistry.org]
- 16. Facile Synthesis of Carbamoyl Fluorides viaN-Carbamoylimidazole Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Influence of clay minerals on the hydrolysis of carbamate pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Qualitative structure-metabolism relationships in the hydrolysis of carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 25. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Strategies for the Biodegradation of Polyfluorinated Compounds [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate is a chemical compound featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-(trifluoromethyl)phenylamine moiety.[1] In the context of peptide synthesis and drug development, this reagent serves as a valuable building block for introducing the 4-(trifluoromethyl)phenylcarbamoyl group, a functionality known to enhance the pharmacological properties of molecules. The trifluoromethyl group can increase lipophilicity, metabolic stability, and binding affinity of a peptide to its biological target.[2][3]
These application notes provide detailed protocols for the use of this compound as an N-terminal capping agent in solid-phase peptide synthesis (SPPS). The carbamate's Boc group ensures its stability during peptide chain elongation using standard Fmoc chemistry, and it can be readily deprotected under acidic conditions to yield the free amine if further modification is desired, although its primary use is often as a terminal cap.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₂H₁₄F₃NO₂ | [1] |
| Molecular Weight | 261.24 g/mol | [1] |
| CAS Number | 141940-37-6 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMF, DCM, THF) | |
| Storage | Store in a cool, dry, well-ventilated area | [2] |
Applications in Peptide Synthesis
The primary application of this compound in peptide synthesis is the introduction of a 4-(trifluoromethyl)phenylcarbamoyl cap to the N-terminus of a peptide chain. This modification is particularly relevant in drug discovery for several reasons:
-
Enhanced Biological Activity: The trifluoromethylphenyl group can participate in hydrophobic and other non-covalent interactions within a receptor binding pocket, potentially increasing the potency of a peptide therapeutic.[2]
-
Increased Metabolic Stability: Capping the N-terminus of a peptide can protect it from degradation by exopeptidases, thereby increasing its in vivo half-life.
-
Modulation of Physicochemical Properties: The lipophilicity conferred by the trifluoromethyl group can improve the membrane permeability of a peptide.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its application in N-terminal capping of a peptide on solid support.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from 4-(trifluoromethyl)aniline and di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-(Trifluoromethyl)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in DCM or THF.
-
Add triethylamine or DIPEA (1.2 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford this compound as a solid.
Expected Yield: 85-95%
Protocol 2: N-Terminal Capping of a Resin-Bound Peptide
This protocol details the procedure for capping the N-terminus of a peptide synthesized on a solid support using standard Fmoc-based solid-phase peptide synthesis (SPPS). The capping is performed after the final Fmoc deprotection step.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
This compound (activated as an isocyanate or used with a coupling agent)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or agitator
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.
-
Activation of Carbamate (Pre-activation Method):
-
In a separate vial, dissolve this compound (3.0 eq) in DMF.
-
Add a coupling agent such as HBTU (2.9 eq) and HOBt (3.0 eq), or DIC (3.0 eq).
-
Add DIPEA (6.0 eq) to the activation mixture and allow it to react for 5-10 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen peptide-resin.
-
Add the pre-activated solution of this compound to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete capping. If the test is positive, the coupling step can be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).
-
Drying: Dry the capped peptide-resin under vacuum.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification: Purify the crude capped peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes representative data for the N-terminal capping reaction. Actual results may vary depending on the peptide sequence and reaction conditions.
| Parameter | Value |
| Reagent Excess | 3.0 eq |
| Coupling Time | 2-4 hours |
| Kaiser Test Result | Negative |
| Crude Purity (by HPLC) | >80% |
| Isolated Yield (Post-HPLC) | 50-70% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Peptide Capping Workflow
Caption: Workflow for N-terminal capping of a peptide using this compound.
Logical Relationship Diagram
Caption: Logical relationship of using the carbamate for improved peptide drug candidates.
References
Application Notes and Protocols: Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate as a Protecting Group for Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals. Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate serves as a key protected intermediate for 4-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl group decreases the nucleophilicity of the aniline nitrogen, making its protection and subsequent deprotection a critical consideration in multi-step synthetic sequences. The trifluoromethyl moiety is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] This document provides detailed protocols for the protection of 4-(trifluoromethyl)aniline with a Boc group and the subsequent deprotection of the resulting carbamate, along with relevant data and applications in medicinal chemistry.
Data Presentation
Table 1: Boc Protection of 4-(Trifluoromethyl)aniline
| Reagents | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| (Boc)₂O, 4-(Trifluoromethyl)aniline | THF | DMAP | Room Temp. | 12 | >95 | [2] |
| (Boc)₂O, 4-(Trifluoromethyl)aniline | DCM | TEA | 0 to Room Temp. | 1 | >95 | [2] |
| (Boc)₂O, 4-(Trifluoromethyl)aniline | Neat | None | Room Temp. | 2-4 | High | [3] |
Yields are representative and may vary based on reaction scale and purification method.
Table 2: Deprotection of this compound
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| TFA/DCM (1:1 v/v) | DCM | Room Temp. | 1-4 | >95 | [4][5] |
| 4M HCl in Dioxane | Dioxane | Room Temp. | 1-2 | >95 | [6] |
| 25% TFA in DCM | DCM | Room Temp. | 2 | High | [5] |
Yields are representative and may vary based on reaction scale and purification method.
Experimental Protocols
Protocol 1: Synthesis of this compound (Boc Protection)
This protocol describes the protection of 4-(trifluoromethyl)aniline using di-tert-butyl dicarbonate ((Boc)₂O) and 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2][7]
Materials:
-
4-(Trifluoromethyl)aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylaminopyridine) (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF in a round-bottom flask, add DMAP (0.1 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Deprotection of this compound
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][5]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)aniline.
Visualizations
Caption: General workflow for the Boc protection and deprotection of 4-(trifluoromethyl)aniline.
Caption: Simplified mechanism of DMAP-catalyzed Boc protection of an aniline.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected aniline.
Applications in Drug Development
The use of this compound is particularly relevant in the synthesis of pharmaceutical agents where the 4-(trifluoromethyl)aniline moiety is a key structural component. This protecting group strategy allows for the selective modification of other parts of a molecule without affecting the aniline nitrogen.
A common application is in the construction of complex heterocyclic compounds or in peptide-like structures where the aniline nitrogen needs to be acylated or alkylated at a later stage of the synthesis. The Boc group's stability to a wide range of non-acidic reagents makes it an ideal choice for multi-step syntheses. The introduction of the trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability and cell permeability.[1]
Caption: Logical workflow for the use of Boc protection in a multi-step drug synthesis.
References
- 1. tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate (179683-40-0) for sale [vulcanchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. rsc.org [rsc.org]
- 7. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds. These structural motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate.
The carbamate group in the starting material serves as a versatile directing group and a precursor to an amino functionality, while the trifluoromethyl group is a key pharmacophore in many drug candidates, known to enhance metabolic stability, binding affinity, and cell permeability.[1] The resulting N-Boc-protected 4-(trifluoromethyl)biphenyl-amine derivatives are valuable intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[2][3]
While palladium catalysis is traditional for Suzuki-Miyaura couplings, recent advancements have demonstrated the efficacy of nickel-based catalysts for the cross-coupling of aryl carbamates, which can be challenging substrates.[4] This protocol will focus on a nickel-catalyzed approach, which offers a cost-effective and efficient alternative.
Data Presentation
The following table summarizes representative yields for the nickel-catalyzed Suzuki-Miyaura coupling of various aryl carbamates with arylboronic acids, providing a reference for expected outcomes with this compound.
| Entry | Aryl Carbamate Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N,N-Dimethyl 1-naphthylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | 85 | [4] |
| 2 | N,N-Dimethyl 1-naphthylcarbamate | 4-Methoxyphenylboronic acid | NiCl₂(PCy₃)₂ (5) | K₃PO₄ | Toluene | 110 | 24 | 82 | [4] |
| 3 | N,N-Dimethyl phenylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | Toluene | 130 | 24 | 60 | [4] |
| 4 | N,N-Dimethyl 4-methoxyphenylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | Toluene | 130 | 24 | 55 | [4] |
| 5 | N,N-Dimethyl 4-cyanophenylcarbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ (10) | K₃PO₄ | Toluene | 130 | 24 | 75 | [4] |
Experimental Protocols
This section provides a detailed methodology for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.5 - 2.5 equivalents)
-
NiCl₂(PCy₃)₂ (5-10 mol%)
-
Potassium phosphate (K₃PO₄) (3 - 4.5 equivalents)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid, NiCl₂(PCy₃)₂, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.3 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 110-130 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the filter cake with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
The following diagrams illustrate the general Suzuki-Miyaura coupling mechanism and a representative experimental workflow for the synthesis of a biaryl-containing drug intermediate.
Caption: General catalytic cycle for the Nickel-catalyzed Suzuki-Miyaura coupling.
Caption: Experimental workflow for the synthesis of a biaryl amine drug precursor.
References
- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors [mdpi.com]
- 3. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Boc-Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions involving tert-butyloxycarbonyl (Boc)-protected anilines. These reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds that are crucial for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The Boc protecting group offers the advantage of temporarily masking the reactivity of the aniline nitrogen, preventing undesired side reactions, and can be readily removed under acidic conditions.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a Boc-protected haloaniline and an organoboron reagent. This reaction is widely used due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.[3][4][5]
General Reaction Scheme:
Data Presentation: Suzuki-Miyaura Coupling of Boc-Protected Anilines
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 | [6] |
| 2 | N-Boc-3-iodoaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 | [3][4] |
| 3 | N-Boc-2-chloroaniline | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | t-BuOH | 80 | 16 | 88 | [7] |
| 4 | N-Boc-4-bromoaniline | Benzylboronic acid pinacol ester | CataCXium A palladacycle (3) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 18 | 85 | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
N-Boc-protected aryl halide (1.0 mmol)
-
Arylboronic acid or ester (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the N-Boc-protected aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5]
-
Add the degassed solvent and water (if using a biphasic system) via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[4][8]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide (or pseudohalide) and an amine.[9][10][11] In the context of this document, it can be used to couple a Boc-protected aniline with another aryl halide or to couple an amine with a Boc-protected aryl halide.
General Reaction Scheme:
Data Presentation: Buchwald-Hartwig Amination with Boc-Protected Anilines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | N-Boc-aniline | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 16 | 94 | [12] |
| 2 | N-Boc-4-chloroaniline | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 91 | [13] |
| 3 | 1-Bromo-4-methoxybenzene | N-Boc-aniline | Pd(OAc)₂ (1.5) | BrettPhos (3) | Cs₂CO₃ | t-Amyl alcohol | 100 | 18 | 96 | [14] |
| 4 | N-Boc-3-bromoaniline | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 20 | 89 | [12] |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide (1.0 mmol)
-
N-Boc-aniline or other amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., RuPhos, XPhos, BrettPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 mmol)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst, ligand, and base.
-
Add the aryl halide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the specified temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[15]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[16][17]
Heck Reaction
The Heck (or Mizoroki-Heck) reaction facilitates the C-C bond formation between a Boc-protected aryl halide and an alkene.[18][19] This reaction is a powerful tool for the synthesis of substituted alkenes.
General Reaction Scheme:
Data Presentation: Heck Reaction with Boc-Protected Anilines
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-iodoaniline | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile | 80 | 12 | 90 | [20][21] |
| 2 | N-Boc-3-bromoaniline | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 100 | 24 | 85 | [18] |
| 3 | N-Boc-4-bromoaniline | Allylamine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 18 | 78 | [20] |
Experimental Protocol: Heck Reaction
Materials:
-
N-Boc-protected aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., P(o-tol)₃) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.0 mmol)
-
Solvent (e.g., Acetonitrile, DMF)
Procedure:
-
To a reaction vessel, add the N-Boc-protected aryl halide, palladium catalyst, ligand (if necessary), and base.
-
Add the solvent and the alkene.
-
Heat the mixture to the indicated temperature under an inert atmosphere.
-
Monitor the reaction's progress using TLC or GC-MS.
-
Once the reaction is complete, cool it to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography.[21]
Experimental Workflow for the Heck Reaction
Caption: General experimental workflow for the Heck reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a Boc-protected aryl halide and a terminal alkyne, providing access to aryl alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[22][23]
General Reaction Scheme:
Data Presentation: Sonogashira Coupling with Boc-Protected Anilines
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-iodoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 95 | [24] |
| 2 | N-Boc-3-bromoaniline | 1-Hexyne | Pd(OAc)₂ (2.5) | CuI (5) | DIPA | DMF | 80 | 12 | 88 | [25] |
| 3 | N-Boc-2-iodoaniline | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Toluene | 60 | 8 | 91 | [26] |
Experimental Protocol: Sonogashira Coupling
Materials:
-
N-Boc-protected aryl halide (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., Et₃N, DIPA) (2.0-3.0 mmol)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the N-Boc-protected aryl halide, palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction at the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[23]
Stille Coupling
The Stille coupling involves the reaction of a Boc-protected aryl halide with an organostannane reagent, catalyzed by palladium, to form a C-C bond.[1][27][28] While effective, the toxicity of organotin compounds necessitates careful handling and disposal.
General Reaction Scheme:
Data Presentation: Stille Coupling with Boc-Protected Anilines
| Entry | Aryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-4-iodoaniline | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 93 | [29] |
| 2 | N-Boc-3-bromoaniline | Vinyltributylstannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 65 | 12 | 87 | [30] |
| 3 | N-Boc-2-chloroaniline | 2-(Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | LiCl | Dioxane | 100 | 24 | 82 | [27] |
Experimental Protocol: Stille Coupling
Materials:
-
N-Boc-protected aryl halide (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (if required)
-
Anhydrous and degassed solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-Boc-protected aryl halide, organostannane, palladium catalyst, and ligand (if used) in a dry reaction vessel.
-
Add the degassed solvent.
-
Heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction's progress.
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent.
-
To remove tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride.
-
Further wash with water and brine, then dry and concentrate the organic layer.
-
Purify the crude product using column chromatography.[27]
Disclaimer
These protocols are intended as a general guide. Optimal reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, may vary depending on the specific substrates used. It is recommended to perform small-scale optimization experiments to determine the best conditions for a particular transformation. Always adhere to proper laboratory safety procedures when handling chemicals, especially toxic reagents like organostannanes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Heck Reaction [organic-chemistry.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 21. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira Coupling [organic-chemistry.org]
- 23. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 26. researchgate.net [researchgate.net]
- 27. Stille Coupling | NROChemistry [nrochemistry.com]
- 28. Stille reaction - Wikipedia [en.wikipedia.org]
- 29. benchchem.com [benchchem.com]
- 30. Stille Coupling [organic-chemistry.org]
Application of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate in Solid-Phase Synthesis: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate in solid-phase synthesis (SPS). The primary application of this reagent is in the synthesis of N-aryl ureas, a scaffold of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents. The trifluoromethyl group often enhances metabolic stability and binding affinity of drug candidates.
Solid-phase synthesis offers a streamlined approach for the preparation of libraries of such compounds, facilitating rapid lead discovery and optimization. The protocols outlined below describe two primary strategies for incorporating the 4-(trifluoromethyl)phenyl urea moiety into molecules on a solid support.
Core Applications
The principal use of this compound in solid-phase synthesis is as a precursor to the corresponding 4-(trifluoromethyl)phenyl isocyanate or as a building block for direct conversion to ureas. Two main strategies are employed:
-
Strategy A: In-situ Isocyanate Formation from a Resin-Bound Amine. In this approach, an amine-functionalized solid support is reacted with a phosgene equivalent to generate a resin-bound isocyanate. This is then reacted with 4-(trifluoromethyl)aniline, which can be obtained from the deprotection of this compound in a prior step.
-
Strategy B: Solution-Phase Isocyanate Generation and Coupling to a Resin-Bound Amine. Here, this compound is converted to 4-(trifluoromethyl)phenyl isocyanate in solution, which is then used to treat a resin-bound amine. This method is particularly useful for sensitive substrates on the solid support.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of N-[4-(Trifluoromethyl)phenyl] Urea Derivatives via a Resin-Bound Amine
This protocol details the synthesis of a disubstituted urea on a solid support, starting from a resin-bound primary or secondary amine.
Materials:
-
Amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Triphosgene
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Primary or secondary amine (for urea formation)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether (cold)
Procedure:
Step 1: Resin Preparation and Swelling
-
Place the amine-functionalized resin (1.0 g, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL) and then with DMF (3 x 10 mL).
-
Swell the resin in DCM (10 mL) for 30 minutes.
Step 2: Boc Deprotection of Resin-Bound Amine (if applicable) This step is necessary if starting with a Boc-protected amine on the resin.
-
Treat the resin with a solution of 20-50% TFA in DCM (10 mL) for 30 minutes.[1][2]
-
Drain the solution and wash the resin with DCM (3 x 10 mL).
-
Neutralize the resin with a solution of 10% DIPEA in DCM (2 x 10 mL, 5 min each).
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
Step 3: In-situ Generation of Resin-Bound Isocyanate
-
Suspend the resin in anhydrous toluene (10 mL).
-
Add a solution of triphosgene (0.5 equivalents relative to the amine on the resin) in anhydrous toluene.
-
Add DIPEA (2.0 equivalents) and agitate the mixture at room temperature for 1-2 hours.
-
Wash the resin with anhydrous toluene (3 x 10 mL) and anhydrous THF (3 x 10 mL).
Step 4: Urea Formation
-
Prepare a solution of the desired primary or secondary amine (5.0 equivalents) in anhydrous THF.
-
Add the amine solution to the resin-bound isocyanate.
-
Agitate the mixture at room temperature for 12-24 hours.
-
Wash the resin with THF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 5: Cleavage and Isolation
-
Treat the dry resin with the cleavage cocktail (10 mL) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding the filtrate to cold diethyl ether.
-
Isolate the precipitate by centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
| Step | Parameter | Typical Value |
| Resin Loading | mmol/g | 0.3 - 0.8 |
| Boc Deprotection | Reagent | 20-50% TFA in DCM |
| Time | 30 min | |
| Isocyanate Formation | Reagent | Triphosgene |
| Time | 1-2 hours | |
| Urea Formation | Amine Equivalents | 5.0 |
| Time | 12-24 hours | |
| Cleavage | Reagent | 95% TFA, 2.5% H2O, 2.5% TIS |
| Time | 2-3 hours | |
| Overall Yield | % | 60-85% (typical) |
| Purity | % (by HPLC) | >90% (after purification) |
Table 1: Typical Reaction Parameters and Expected Outcomes for Protocol 1.
Protocol 2: Solid-Phase Synthesis of N-[4-(Trifluoromethyl)phenyl] Urea Derivatives via Solution-Phase Isocyanate Generation
This protocol is advantageous when the resin-bound substrate is sensitive to the conditions of in-situ isocyanate formation.
Materials:
-
Amine-functionalized resin (e.g., Wang resin with a linker, 100-200 mesh)
-
This compound
-
2-Chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf2O)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 5% water)
-
Diethyl ether (cold)
Procedure:
Step 1: Resin Preparation and Swelling
-
As described in Protocol 1, Step 1.
Step 2: Preparation of 4-(Trifluoromethyl)phenyl Isocyanate Solution
-
In a separate flask, dissolve this compound (3.0 equivalents relative to the resin loading) in anhydrous DCM.
-
Add 2-chloropyridine (3.0 equivalents) to the solution.
-
Cool the mixture to 0 °C and add trifluoromethanesulfonyl anhydride (1.5 equivalents) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour. This generates the isocyanate in situ.[3][4]
Step 3: Urea Formation on Resin
-
Add the freshly prepared isocyanate solution to the swollen and deprotected (if necessary) resin.
-
Add DIPEA (3.0 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 4-6 hours.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
Step 4: Cleavage and Isolation
-
As described in Protocol 1, Step 5.
| Step | Parameter | Typical Value |
| Resin Loading | mmol/g | 0.3 - 1.0 |
| Isocyanate Generation | Reagents | Boc-aniline, 2-chloropyridine, Tf2O |
| Time | 1.5 hours | |
| Urea Formation | Time | 4-6 hours |
| Cleavage | Reagent | 95% TFA, 5% H2O |
| Time | 2-3 hours | |
| Overall Yield | % | 70-90% (typical) |
| Purity | % (by HPLC) | >95% (after purification) |
Table 2: Typical Reaction Parameters and Expected Outcomes for Protocol 2.
Visualized Workflows
Caption: Workflow for Strategy A: In-situ Isocyanate Formation on Resin.
Caption: Workflow for Strategy B: Solution-Phase Isocyanate Generation.
Signaling Pathway Context: Kinase Inhibition
The N-[4-(trifluoromethyl)phenyl] urea moiety is a key pharmacophore in several kinase inhibitors, such as Sorafenib. These inhibitors typically function by competing with ATP for binding to the kinase domain of receptor tyrosine kinases, thereby inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling by N-Aryl Urea Compounds.
Conclusion
This compound is a versatile and valuable reagent for the solid-phase synthesis of N-aryl ureas, particularly those with potential applications in drug discovery. The protocols provided herein offer robust methods for the incorporation of the 4-(trifluoromethyl)phenyl urea pharmacophore into diverse molecular scaffolds. The choice between the two main strategies will depend on the nature of the resin-bound substrate and the desired overall synthetic route. These methods are well-suited for the generation of compound libraries for high-throughput screening.
References
- 1. researchgate.net [researchgate.net]
- 2. CN117800848A - A method for synthesizing 2-fluoro-4-(trifluoromethyl)aniline - Google Patents [patents.google.com]
- 3. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Solid phase combinatorial synthesis of a library of macro-heterocycles and related acyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Substituted Phenyl Carbamates in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenyl carbamates, including tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate and its analogues, are pivotal intermediates in the synthesis of a significant class of pharmaceutical compounds, particularly multi-kinase inhibitors. These intermediates offer a safer and more efficient alternative to hazardous reagents like phosgene and isocyanates for the formation of unsymmetrical ureas, a core structural motif in many targeted cancer therapies. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of these carbamates in the synthesis of pharmaceutical agents such as Sorafenib and Regorafenib, which are crucial in the treatment of various cancers by targeting key signaling pathways involved in tumor growth and angiogenesis.
Application in Pharmaceutical Synthesis
The primary application of this compound and related phenyl carbamates in pharmaceutical synthesis is to introduce the N-[4-(trifluoromethyl)phenyl]urea moiety. This is a critical component of several kinase inhibitors that target signaling pathways like RAF/MEK/ERK and VEGFR. The use of phenyl carbamates provides a robust and scalable method for urea bond formation, avoiding the use of highly toxic and moisture-sensitive reagents.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of key intermediates and the final active pharmaceutical ingredients (APIs) using the phenyl carbamate methodology.
Table 1: Synthesis of Phenyl Carbamate Intermediate
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-3-(trifluoromethyl)aniline | Phenyl chloroformate | Dichloromethane | Pyridine | 0 to RT | 1 | ~89 | [1] |
Table 2: Synthesis of Sorafenib via Phenyl Carbamate Method
| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(4-aminophenoxy)-N-methylpicolinamide | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Acetonitrile | DABCO | 65 | 1 | 54 | [2] |
| 4-(4-aminophenoxy)-N-methylpicolinamide | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Pyridine | - | 80 | 3 | 48.2 | [3] |
Table 3: Synthesis of Regorafenib Intermediate and Final Product
| Step | Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Intermediate Synthesis | 4-amino-3-fluorophenol | 4-chloro-N-methylpicolinamide | Dimethylacetamide | Potassium tert-butoxide | 100 | 11 | >90 (crude) | [4] |
| Final Product | 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide | Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Acetonitrile | DABCO | 65 | 1-2 | 60 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
This protocol describes the synthesis of the key phenyl carbamate intermediate.
Materials:
-
4-chloro-3-(trifluoromethyl)aniline
-
Phenyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Deionized water
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a solution of 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add phenyl chloroformate (1.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Upon completion, add 10 mL of water and 1 mL of dilute hydrochloric acid.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under vacuum to yield the product.[3]
Protocol 2: Synthesis of Sorafenib using the Phenyl Carbamate Method
This protocol details the final step in the synthesis of Sorafenib.
Materials:
-
4-(4-aminophenoxy)-N-methylpicolinamide
-
Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Acetonitrile
-
Hexane
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate (1.2 eq) and DABCO (0.25 eq) in acetonitrile at room temperature.
-
Add 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux at 65 °C for 1 hour.
-
After the reaction is complete, filter the obtained solid.
-
Wash the residue several times with hexane to obtain Sorafenib.[2]
Protocol 3: Synthesis of the Regorafenib Intermediate: 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide
This protocol outlines the synthesis of a key precursor for Regorafenib.
Materials:
-
4-amino-3-fluorophenol
-
4-chloro-N-methylpicolinamide
-
Potassium tert-butoxide
-
Dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 4-amino-3-fluorophenol (1.0 eq) in dimethylacetamide and cool to 0-5 °C.
-
Slowly add potassium tert-butoxide (1.0 eq) to the solution and stir for 45 minutes at 0-5 °C.
-
Add a solution of 4-chloro-N-methylpicolinamide (1.05 eq) in dimethylacetamide to the reaction mixture over 20 minutes at 0-5 °C.
-
Heat the contents to 100 °C and stir for 11 hours.
-
Cool the reaction mass to room temperature and quench with water and ethyl acetate.
-
Separate the aqueous layer and extract with ethyl acetate. The combined organic layers can be further processed to isolate the product.[4]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for Sorafenib and Regorafenib.
Signaling Pathways Targeted by Sorafenib and Regorafenib
References
Application Notes and Protocols: Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate as a Directing Group in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate as a removable directing group for regioselective C-H functionalization reactions. This strategy is particularly valuable in the synthesis of complex aromatic molecules, offering a robust method for late-stage functionalization in drug discovery and development.
Introduction
Direct C-H bond activation is a powerful tool in modern organic synthesis, enabling the construction of complex molecules from simple precursors with high atom economy. A significant challenge in this field is controlling the regioselectivity of the C-H functionalization. The use of directing groups, which position a transition metal catalyst in proximity to a specific C-H bond, has emerged as a highly effective solution.
The tert-butyl N-arylcarbamate functionality, including the specifically substituted this compound, serves as a versatile and removable directing group for the ortho-functionalization of aniline derivatives. The carbamate group coordinates to a palladium catalyst, facilitating the activation of the ortho-C-H bond of the aniline ring. The electron-withdrawing trifluoromethyl group on the phenyl ring can modulate the electronic properties of the substrate, potentially influencing reaction rates and selectivity. A key advantage of this directing group is its facile removal under mild conditions, revealing the free aniline functionality for further synthetic transformations.
Applications in Organic Synthesis and Drug Development
The use of tert-butyl N-arylcarbamates as directing groups provides access to a variety of ortho-functionalized anilines, which are important building blocks in medicinal chemistry and materials science. Key applications include:
-
Ortho-Acylation: Introduction of acyl groups to the ortho-position of anilines, providing access to 2-amino aromatic ketones. These products are precursors to valuable heterocyclic scaffolds such as quinolines, quinazolines, and indoles.
-
Ortho-Arylation: Formation of C-C bonds between the aniline scaffold and various aryl partners. This transformation is crucial for the synthesis of carbazole alkaloids and other biologically active molecules.
-
Ortho-Halogenation: Regioselective introduction of halogen atoms, which can serve as handles for further cross-coupling reactions, enabling diverse downstream functionalization.
The ability to perform these transformations on complex, functionalized anilines makes this methodology highly attractive for late-stage modification of drug candidates, allowing for rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
While specific data for this compound is not extensively reported, the following protocols are based on established procedures for similar N-arylcarbamate directing groups and are expected to be readily adaptable.
General Protocol for Palladium-Catalyzed Ortho-Acylation of Anilines
This protocol describes the decarboxylative ortho-acylation of an N-Boc protected aniline with an α-oxocarboxylic acid, using a palladium catalyst.
Reaction Scheme:
Materials:
-
This compound (Substrate)
-
α-Oxocarboxylic acid (Acylating agent)
-
Pd(OAc)₂ (Palladium catalyst)
-
Ag₂O (Oxidant)
-
K₂CO₃ (Base)
-
Anhydrous 1,4-dioxane (Solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), α-oxocarboxylic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), Ag₂O (2.0 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-acylated product.
General Protocol for Palladium-Catalyzed Ortho-Arylation with Diazonium Salts
This protocol outlines the ortho-arylation of an N-Boc protected aniline using an aryldiazonium salt as the arylating agent under mild conditions.
Reaction Scheme:
Materials:
-
This compound (Substrate)
-
Aryldiazonium tetrafluoroborate (Arylating agent)
-
Pd(OAc)₂ (Palladium catalyst)
-
Anhydrous Dichloroethane (DCE) (Solvent)
-
Nitrogen or Argon atmosphere
Procedure:
-
Add this compound (1.0 equiv.) and Pd(OAc)₂ (10 mol%) to an oven-dried reaction vessel.
-
Evacuate and backfill the vessel with nitrogen or argon.
-
Add anhydrous DCE.
-
Add the aryldiazonium tetrafluoroborate (1.2 equiv.) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Protocol for the Removal of the Tert-butyl Carbamate Directing Group
The tert-butyl carbamate (Boc) group can be readily removed to yield the free aniline.
Procedure:
-
Dissolve the ortho-functionalized this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary.
Data Presentation
The following tables summarize representative yields for ortho-functionalization reactions using various N-arylcarbamate directing groups, as specific data for this compound is limited in the literature. These results demonstrate the general applicability and efficiency of this class of directing groups.
Table 1: Palladium-Catalyzed Ortho-Acylation of Aniline Carbamates with α-Oxocarboxylic Acids
| Entry | Aniline Carbamate Substrate | α-Oxocarboxylic Acid | Product Yield (%) |
| 1 | N-Boc-aniline | Phenylglyoxylic acid | 85 |
| 2 | N-Boc-4-methylaniline | Phenylglyoxylic acid | 78 |
| 3 | N-Boc-4-methoxyaniline | Phenylglyoxylic acid | 72 |
| 4 | N-Boc-4-chloroaniline | Phenylglyoxylic acid | 81 |
| 5 | N-Boc-aniline | 2-Oxo-2-(p-tolyl)acetic acid | 82 |
Table 2: Palladium-Catalyzed Ortho-Arylation of Aniline Carbamates with Aryldiazonium Salts
| Entry | Aniline Carbamate Substrate | Aryldiazonium Salt | Product Yield (%) |
| 1 | N-Boc-aniline | 4-Methylbenzenediazonium tetrafluoroborate | 75 |
| 2 | N-Boc-3-methylaniline | Benzenediazonium tetrafluoroborate | 82 |
| 3 | N-Boc-3-methoxyaniline | 4-Methoxybenzenediazonium tetrafluoroborate | 88 |
| 4 | N-Boc-aniline | 4-Chlorobenzenediazonium tetrafluoroborate | 65 |
Visualizations
The following diagrams illustrate the conceptual workflows and catalytic cycles involved in the C-H activation directed by tert-butyl N-arylcarbamates.
Application Notes and Protocols: Synthesis of N-Aryl Carbamates using Di-tert-butyl Dicarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various reaction conditions and its facile cleavage under mild acidic conditions.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is the most common reagent for the introduction of the Boc group, converting amines into N-tert-butoxycarbonyl carbamates.[3][4] This document provides detailed protocols and application notes for the synthesis of N-aryl carbamates using di-tert-butyl dicarbonate.
Reaction Mechanism
The synthesis of an N-aryl carbamate from an arylamine and di-tert-butyl dicarbonate proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3][5] This forms a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the volatile and thermodynamically stable byproducts, carbon dioxide (CO₂) and tert-butanol.[3][5] The evolution of CO₂ gas serves as a significant thermodynamic driving force for the reaction.[3]
While the reaction can proceed without a base, the presence of a base such as triethylamine (TEA), diisopropylethylamine (DIEA), or 4-dimethylaminopyridine (DMAP) is common to deprotonate the amine, thereby increasing its nucleophilicity and reaction rate.[3][6] Notably, alcoholic solvents like methanol have been shown to significantly accelerate the Boc protection of weakly nucleophilic aromatic amines even in the absence of a base.[1]
Diagrams
Caption: Reaction mechanism for N-aryl carbamate synthesis.
Caption: General experimental workflow for synthesis.
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Carbamates
This protocol provides a general procedure for the Boc protection of an arylamine. The specific solvent, base, temperature, and reaction time may need to be optimized for different substrates.
Materials:
-
Arylamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Methanol)
-
Base (e.g., Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP) - optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve the arylamine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add it to the solution (e.g., TEA, 1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) to the reaction mixture. For exothermic reactions, the addition can be done portion-wise or as a solution at 0 °C.
-
Stir the reaction mixture at room temperature or the desired temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to afford the desired N-aryl carbamate.[3]
Specific Protocol: Synthesis of N-Boc-aniline
This protocol details the synthesis of N-Boc-aniline from aniline using Amberlyst-15 as a catalyst.[3]
Materials:
-
Aniline (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol)
-
Amberlyst-15 (15% w/w)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a mixture of aniline (1 mmol) and (Boc)₂O (1 mmol), add Amberlyst-15 (15% w/w).[3]
-
Stir the mixture at room temperature for less than 1 minute.[3]
-
Monitor the reaction by TLC.[3]
-
Upon completion, add ethyl acetate to the reaction mixture and filter to remove the catalyst.[3]
-
Wash the catalyst with ethyl acetate.[3]
-
Combine the filtrates and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography (ethyl acetate/hexane) to yield N-Boc-aniline.[3]
Data Presentation
The following tables summarize various reaction conditions for the synthesis of N-aryl carbamates using di-tert-butyl dicarbonate.
| Arylamine | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluidine | None | CD₃OD | Room Temp | - | >95% (NMR) | [1] |
| p-Toluidine | None | CDCl₃ | Room Temp | - | <5% (NMR, after 1h) | [1] |
| Aniline | Amberlyst-15 | None | Room Temp | < 1 min | High | [3] |
| Benzylamine | TEA | DCM | 0 to RT | 2 h | High | [3] |
| Mesitylamine | DMAP (cat.) | CH₂Cl₂ | Room Temp | 10 min | - | [7] |
| p-Anisidine | DMAP (cat.) | CH₂Cl₂ | Room Temp | 10 min | - | [7] |
Yields are as reported in the cited literature and may vary depending on the specific experimental setup.
Applications in Drug Development and Organic Synthesis
N-aryl carbamates are important intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds. The Boc protecting group is crucial in peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions at the N-terminus.[2] Furthermore, the carbamate functional group itself is a key structural motif in many approved drugs. The robust and high-yielding nature of the synthesis of N-aryl carbamates using di-tert-butyl dicarbonate makes it an indispensable tool for medicinal chemists and process development scientists.
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of (Boc)₂O, adding a catalyst like DMAP, or gently heating the reaction mixture. For weakly nucleophilic anilines, using an alcoholic solvent can significantly improve the reaction rate.[1]
-
Side Reactions: In the presence of other nucleophilic functional groups (e.g., hydroxyl groups), competitive reactions may occur. Careful selection of reaction conditions (e.g., absence of a strong base for selective N-protection of aminophenols) can enhance selectivity.
-
Safety: Di-tert-butyl dicarbonate is a moisture-sensitive solid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction produces CO₂ gas, so it should not be performed in a sealed vessel.[5] Many of the solvents and reagents used are flammable and/or toxic and should be handled with care.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
Application Note: The Trifluoromethyl Group as a Key Modulator of N-Boc Aniline Reactivity in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry, renowned for its ability to significantly enhance the pharmacological profile of drug candidates. Its introduction into molecular scaffolds can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. When appended to an N-Boc (tert-butyloxycarbonyl) protected aniline, a common building block in pharmaceutical synthesis, the CF3 group serves as a powerful tool to modulate chemical reactivity. This application note provides a detailed overview of the role of the trifluoromethyl group in altering the reactivity of N-Boc aniline in key synthetic transformations, complete with experimental protocols and quantitative data to guide researchers in their synthetic endeavors.
The strong electron-withdrawing nature of the trifluoromethyl group deactivates the aniline ring towards electrophilic aromatic substitution and modifies the nucleophilicity of the nitrogen atom. This modulation of reactivity is critical for controlling selectivity and achieving desired chemical transformations in multi-step syntheses. Understanding these effects is paramount for the efficient design and execution of synthetic routes for novel therapeutics.
Data Presentation
The following tables summarize the key differences in reactivity between N-Boc aniline and its trifluoromethyl-substituted counterparts.
Table 1: Physicochemical Properties and Reactivity Indicators
| Compound | pKa of Conjugate Acid | Hammett Constant (σp) of CF3 | General Reactivity Trend |
| N-Boc Aniline | ~5.0 (for aniline) | N/A | More reactive in electrophilic aromatic substitution; more nucleophilic nitrogen. |
| N-Boc-4-(trifluoromethyl)aniline | ~3.5 (for 4-(trifluoromethyl)aniline) | +0.54 | Less reactive in electrophilic aromatic substitution; less nucleophilic nitrogen. |
Table 2: Comparison of Reactivity in Key Synthetic Reactions
| Reaction | N-Boc Aniline | N-Boc-(trifluoromethyl)aniline | Expected Outcome/Difference |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Prone to over-bromination, requires careful control of conditions. | Deactivated ring leads to more selective mono-bromination. | Higher yields of mono-substituted product for the CF3-derivative. |
| Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination of the corresponding bromo-derivative) | Faster reaction rates due to a more electron-rich aromatic ring. | Slower reaction rates due to a more electron-deficient aromatic ring. | May require more forcing conditions (higher temperature, stronger base, or more active catalyst) for the CF3-derivative. |
| Acid-Catalyzed N-Boc Deprotection | Standard deprotection conditions are effective. | Slower deprotection rates due to the decreased basicity of the nitrogen atom. | May require stronger acidic conditions or longer reaction times. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed to highlight the differing reactivity of N-Boc aniline and N-Boc-(trifluoromethyl)aniline.
Protocol 1: Electrophilic Aromatic Substitution - Bromination
Objective: To compare the regioselectivity and reactivity of N-Boc aniline and N-Boc-4-(trifluoromethyl)aniline towards electrophilic bromination.
Materials:
-
N-Boc aniline
-
N-Boc-4-(trifluoromethyl)aniline
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure for N-Boc Aniline:
-
Dissolve N-Boc aniline (1.0 mmol) in 10 mL of DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.0 mmol) in 5 mL of DMF.
-
Add the NBS solution dropwise to the N-Boc aniline solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction by TLC for the consumption of starting material and the formation of mono- and di-brominated products.
-
Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono- and di-brominated products.
Procedure for N-Boc-4-(trifluoromethyl)aniline:
-
Dissolve N-Boc-4-(trifluoromethyl)aniline (1.0 mmol) in 10 mL of DMF in a round-bottom flask.
-
Add NBS (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Cross-Coupling - Buchwald-Hartwig Amination
Objective: To compare the efficiency of the Buchwald-Hartwig amination using a bromo-N-Boc aniline and a bromo-N-Boc-(trifluoromethyl)aniline substrate.
Materials:
-
tert-Butyl (4-bromophenyl)carbamate
-
tert-Butyl (4-bromo-2-(trifluoromethyl)phenyl)carbamate
-
Aniline
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
An inert atmosphere glovebox or Schlenk line
General Procedure:
-
Inside a glovebox, add Pd(OAc)2 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (1.4 mmol) to an oven-dried Schlenk tube.
-
Add the corresponding bromo-N-Boc-aniline substrate (1.0 mmol) and aniline (1.2 mmol).
-
Add 5 mL of anhydrous toluene.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture at 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h, 24h) to compare the rate of consumption of the starting materials.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: N-Boc Deprotection
Objective: To compare the rate of acid-catalyzed deprotection of N-Boc aniline and N-Boc-4-(trifluoromethyl)aniline.
Materials:
-
N-Boc aniline
-
N-Boc-4-(trifluoromethyl)aniline
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Prepare two separate solutions: one of N-Boc aniline (0.5 mmol) in 5 mL of DCM and another of N-Boc-4-(trifluoromethyl)aniline (0.5 mmol) in 5 mL of DCM.
-
To each solution, add trifluoroacetic acid (2.5 mmol, 5 equivalents) at room temperature.
-
Stir both reactions at room temperature and monitor their progress by TLC every 30 minutes.
-
Record the time required for the complete disappearance of the starting material in each reaction.
-
Upon completion, carefully quench each reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the deprotected aniline.
Visualization of Concepts
The following diagrams illustrate the electronic effects of the trifluoromethyl group and the general workflow of the described experiments.
Caption: Electronic effects of the CF3 group on the N-Boc aniline ring.
Caption: General experimental workflow for comparative reactivity studies.
Conclusion
The trifluoromethyl group is a powerful modulator of reactivity in N-Boc aniline systems. Its strong electron-withdrawing properties decrease the electron density of the aromatic ring and the basicity of the nitrogen atom. This leads to increased selectivity in electrophilic aromatic substitution, albeit at the cost of reduced reaction rates in transformations like palladium-catalyzed cross-coupling reactions and N-Boc deprotection. By understanding and anticipating these effects, researchers can strategically employ the CF3 group to fine-tune the reactivity of synthetic intermediates, enabling more efficient and controlled access to complex drug candidates. The provided protocols offer a practical framework for exploring and exploiting these reactivity differences in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The main challenge is the reduced nucleophilicity of the starting material, 4-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl group deactivates the amino group, making it less reactive towards di-tert-butyl dicarbonate (Boc anhydride). This can result in slow or incomplete reactions and lower yields compared to the Boc protection of more electron-rich anilines.
Q2: What are the common side products in this reaction?
Common side products can include:
-
N,N-bis(tert-butoxycarbonyl)ated aniline: This can form if the reaction conditions are too harsh or if an excess of Boc anhydride is used with a strong base.
-
Urea derivatives: These can arise from the reaction of the starting aniline with any isocyanate impurities present in the Boc anhydride or formed in situ.
-
Unreacted starting material: Due to the low reactivity of the aniline, incomplete conversion is a common issue.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the product, this compound, will have a different Rf value than the starting material, 4-(trifluoromethyl)aniline.
Q4: What is the best method for purifying the final product?
The most common methods for purification are flash column chromatography on silica gel or recrystallization.[1] The choice of solvent for recrystallization will depend on the crude product's purity. A common solvent system for column chromatography is a mixture of hexane and ethyl acetate. For recrystallization, solvents like hexane or a mixture of hexane and a more polar solvent can be effective.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Low Reactivity of Aniline: The electron-withdrawing trifluoromethyl group deactivates the amine. 2. Insufficient Reagent: The amount of Boc anhydride may be insufficient. 3. Ineffective Base: The base used may not be strong enough to facilitate the reaction. 4. Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. | 1. Increase Reaction Time and/or Temperature: Refluxing the reaction mixture may be necessary. 2. Use a Slight Excess of Boc Anhydride: An excess of 1.1 to 1.5 equivalents of Boc anhydride can help drive the reaction to completion. 3. Use a Stronger Base or Catalyst: Consider using a stronger base like sodium hydride (NaH) or a catalytic amount of 4-dimethylaminopyridine (DMAP) in addition to a stoichiometric base like triethylamine.[2][3] 4. Increase Reaction Temperature: Gently heating the reaction mixture can significantly improve the reaction rate. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Formation of Di-Boc Product: Overly harsh conditions or a large excess of Boc anhydride. 2. Hydrolysis of Boc Anhydride: Presence of water in the reaction mixture. | 1. Control Stoichiometry: Use a controlled excess of Boc anhydride (e.g., 1.1 eq). 2. Use Anhydrous Solvents: Ensure that all solvents and reagents are dry. |
| Difficulty in Isolating the Product | 1. Product is an Oil: The product may not crystallize easily. 2. Emulsion during Workup: Formation of a stable emulsion during the aqueous workup. | 1. Purification by Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. 2. Break Emulsion: Add brine or a small amount of a different organic solvent to break the emulsion. |
Quantitative Data on Reaction Conditions
While specific yield data for the synthesis of this compound under various conditions is not extensively published, the following table summarizes the expected trends based on general principles of Boc protection of electron-deficient anilines.
| Solvent | Base | Temperature | Reaction Time | Expected Yield | Notes |
| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temperature | 24 hours | Low to Moderate | Standard conditions, may be slow for this substrate. |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | Reflux | 12-18 hours | Moderate to High | Increased temperature improves reaction rate. |
| Acetonitrile (ACN) | 4-DMAP (cat.), TEA | Room Temperature | 12 hours | Moderate to High | DMAP catalysis can significantly accelerate the reaction.[3] |
| Toluene | Sodium hydride (NaH) | 0 °C to RT | 4-6 hours | High | Stronger base can deprotonate the aniline, increasing its nucleophilicity. Requires anhydrous conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a representative procedure for the Boc protection of an electron-deficient aniline.
Materials:
-
4-(Trifluoromethyl)aniline
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)aniline (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or THF).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution. If using DMAP as a catalyst, add it at this stage (0.1 eq).
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC. The reaction may take several hours to reach completion.
-
Workup:
-
Once the reaction is complete, quench any excess Boc anhydride by adding a small amount of water or a saturated solution of ammonium chloride.
-
Dilute the mixture with the organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: Boc Protection of 4-(trifluoromethyl)aniline
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot side reactions and optimize the tert-butoxycarbonyl (Boc) protection of 4-(trifluoromethyl)aniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when performing a Boc protection on 4-(trifluoromethyl)aniline? A1: The most common side reaction is the formation of the double-protected product, N,N-bis(tert-butoxycarbonyl)-4-(trifluoromethyl)aniline, particularly under forcing conditions.[1] Due to the electron-withdrawing nature of the trifluoromethyl group, the starting aniline is less nucleophilic, which can lead to incomplete or sluggish reactions.[1][2] Other potential side reactions include the formation of urea derivatives, especially if the Boc-protected amine reacts with an isocyanate intermediate, which can be generated from the decomposition of di-tert-butyl dicarbonate (Boc₂O) or the Boc-protected amine itself under certain conditions.[3][4][5]
Q2: Why is my Boc protection of 4-(trifluoromethyl)aniline incomplete? A2: Incomplete reactions are often due to the low nucleophilicity of 4-(trifluoromethyl)aniline.[2] The strong electron-withdrawing effect of the -CF₃ group deactivates the amino group, making it a weaker nucleophile compared to other anilines.[2][6] Other causes can include poor quality or hydrolyzed Boc₂O, insufficient reaction time or temperature, or poor solubility of the starting material in the chosen solvent.[1]
Q3: How can I prevent the formation of the N,N-di-Boc byproduct? A3: Formation of the di-Boc product can be minimized by carefully controlling the reaction stoichiometry; using 1.0 to 1.1 equivalents of Boc₂O is often sufficient.[1] Slow, dropwise addition of the Boc₂O reagent to the aniline solution can also help. Overly aggressive conditions, such as high temperatures or the use of a strong base in excess, can promote over-reaction and should be avoided.[1]
Q4: Is a base necessary for this reaction? What is the role of DMAP? A4: While the reaction can proceed without a base, it is often slow. A base is typically used to neutralize the acidic byproducts and drive the reaction to completion.[1] Triethylamine (TEA) is a common choice. 4-(Dimethylaminopyridine) (DMAP) is a more potent catalyst that accelerates the reaction by forming a more reactive intermediate with Boc₂O.[7][8] However, with a more reactive amine, DMAP can increase the risk of di-Boc formation, so its use should be catalytic and optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired mono-Boc product. | Incomplete reaction due to low nucleophilicity of the aniline.[2] Side reaction forming the di-Boc product.[1] Hydrolysis of Boc₂O in the presence of water.[1][9] | Monitor reaction by TLC/LC-MS until the starting material is consumed. Consider adding a catalytic amount of DMAP to increase the reaction rate.[7] Use a stoichiometric amount of fresh Boc₂O (1.0-1.1 eq). Ensure anhydrous conditions by using dry solvents. |
| Two spots on TLC besides the starting material. | The higher Rf spot is likely the N,N-di-Boc protected aniline. The lower Rf spot is the desired mono-Boc product. | Reduce the equivalents of Boc₂O. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Add the Boc₂O solution dropwise over a longer period. |
| Reaction is very slow or does not proceed. | Low reactivity of the electron-deficient aniline.[1][2] Inactive Boc₂O reagent. Inappropriate solvent leading to poor solubility.[10] | Add a catalytic amount of DMAP (e.g., 0.05-0.1 eq).[1] Use fresh, high-quality Boc₂O. Try a different solvent such as THF, acetonitrile, or DCM.[11] Gentle heating (e.g., to 40 °C) may be required.[11] |
| Formation of baseline material or insoluble precipitate. | Possible formation of urea byproducts.[3][12] | Use fresh Boc₂O. Ensure the reaction is not overheated. Purify the crude product via column chromatography to remove highly polar impurities. |
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on Product Distribution
| Entry | Equivalents of Boc₂O | Base (eq) | Catalyst (eq) | Temperature | Mono-Boc Yield (Illustrative) | Di-Boc Formation (Illustrative) |
| 1 | 1.05 | TEA (1.2) | None | Room Temp | High | Minimal |
| 2 | 1.5 | TEA (1.2) | None | Room Temp | Moderate | Significant |
| 3 | 1.05 | TEA (1.2) | DMAP (0.1) | Room Temp | Very High | Low |
| 4 | 1.5 | TEA (1.2) | DMAP (0.1) | 50 °C | Low | High |
Note: These are illustrative outcomes based on established chemical principles for optimizing Boc protections.
Experimental Protocols
Optimized Protocol for Mono-Boc Protection of 4-(trifluoromethyl)aniline
This protocol is designed to favor the formation of the mono-protected product.
Materials:
-
4-(Trifluoromethyl)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA)
-
4-(Dimethylaminopyridine) (DMAP)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(trifluoromethyl)aniline (1.0 eq) in anhydrous THF to a concentration of approximately 0.5 M.
-
Add triethylamine (1.2 eq) and a catalytic amount of DMAP (0.05 eq). Stir the solution for 5 minutes at room temperature.
-
Dissolve di-tert-butyl dicarbonate (1.05 eq) in a minimal amount of anhydrous THF.
-
Add the Boc₂O solution dropwise to the aniline solution over 30 minutes using a syringe pump or dropping funnel.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete in 2-6 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4-(trifluoromethyl)phenyl)carbamate.
Mandatory Visualization
Caption: Reaction pathways for the Boc protection of 4-(trifluoromethyl)aniline.
Caption: Troubleshooting workflow for Boc protection of an electron-deficient aniline.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organictimessyndicate.wordpress.com [organictimessyndicate.wordpress.com]
- 5. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. A new synthetic approach to cyclic ureas through carbonylation using di-tert-butyl dicarbonate (boc anhydride) via one pot strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. Consider the following steps:
-
Increase Solvent Volume: Add small portions of the hot solvent incrementally until the compound dissolves. Be mindful that using a large excess of solvent will decrease your final yield.
-
Switch to a More Suitable Solvent: If a large volume of the initial solvent is required, it is best to select a different solvent. Based on the structure of this compound, which has both nonpolar (tert-butyl, phenyl) and polar (carbamate, trifluoromethyl) groups, a solvent of intermediate polarity or a mixed solvent system may be more effective. Refer to the Solvent Selection Table below for guidance.
-
Consider a Mixed Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated or cools too quickly. To address this:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. You can insulate the flask to slow down the cooling process. Once at room temperature, you can then move it to an ice bath to maximize crystal formation.
-
Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass stirring rod. This can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.
Q3: I have a very low yield of recrystallized product. What are the likely causes?
A3: Low recovery is a common issue in recrystallization and can be attributed to several factors:
-
Using too much solvent: This is the most common cause of low yield, as a significant amount of the product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the compound.
-
Premature crystallization: If the compound crystallizes during hot filtration (if performed), you will lose product. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after reaching room temperature can improve the yield.
-
Washing with room temperature solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q4: My final product is still colored or appears impure. What can I do?
A4: If your recrystallized product is not pure, consider the following:
-
Decolorizing Carbon: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before filtration. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
-
Second Recrystallization: A second recrystallization step will often significantly improve the purity of the final product.
-
Alternative Purification Technique: If recrystallization does not yield a product of sufficient purity, other techniques such as column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. A systematic solvent screen is the best approach to identify the optimal solvent. Based on the structure of the molecule, good starting points for single solvents include ethanol, methanol, and toluene. Mixed solvent systems such as ethanol/water, acetone/water, or toluene/hexane are also good candidates to investigate.
Q2: How can I predict a good recrystallization solvent without extensive screening?
A2: You can make an educated guess based on the principle of "like dissolves like." this compound has a nonpolar tert-butyl group and a phenyl ring, suggesting solubility in nonpolar solvents like hexane or toluene. However, the polar carbamate and electron-withdrawing trifluoromethyl groups suggest some solubility in more polar solvents like alcohols or ethyl acetate. A solvent of intermediate polarity or a mixed solvent system is often a good choice for such molecules.
Q3: How much solvent should I use for the recrystallization?
A3: You should use the minimum amount of hot solvent required to completely dissolve the crude product. Starting with a small amount of solvent and adding more in small portions while heating is the recommended procedure. Using an excessive amount of solvent is a primary cause of low product yield.
Q4: How can I induce crystallization if no crystals form after cooling?
A4: If crystals do not form spontaneously, the solution may be too dilute or supersaturated. You can try the following techniques:
-
Evaporate some solvent: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.
-
Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus.
-
Add a seed crystal: Introduce a tiny crystal of the pure compound into the solution.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
Data Presentation
Qualitative Solubility of this compound
| Solvent Class | Solvent | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Notes |
| Nonpolar | Hexane | Moderate | Low | Good for precipitating the product from a more polar solvent in a mixed-solvent system. |
| Toluene | High | Moderate | May be a suitable single solvent, but cooling to low temperatures would be crucial for good recovery. | |
| Polar Aprotic | Dichloromethane (DCM) | High | High | Likely too soluble for effective recrystallization as a single solvent. |
| Tetrahydrofuran (THF) | High | High | Similar to DCM, may be too effective a solvent. | |
| Ethyl Acetate | High | Moderate | A potentially good candidate for a single-solvent recrystallization. | |
| Polar Protic | Ethanol | High | Moderate | A good starting point for solvent screening. Can be used in a mixed system with water. |
| Methanol | High | Moderate | Similar to ethanol, a good candidate for initial trials. | |
| Water | Low | Insoluble | Can be used as an anti-solvent in a mixed-solvent system with a more polar organic solvent like ethanol or acetone. |
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Troubleshooting low yield in Suzuki coupling of Boc-protected aryl halides
Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions of Boc-protected aryl halides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction of a Boc-protected aryl halide has a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:
-
Reagent Quality:
-
Boronic Acid/Ester Stability: Boronic acids and their derivatives can degrade over time. Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] It is advisable to use fresh, high-purity boronic acid or consider converting it to a more stable form like a pinacol ester or an organotrifluoroborate salt if issues persist.[1][2]
-
Aryl Halide Reactivity: The reactivity of the aryl halide coupling partner significantly impacts the reaction. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are susceptible to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen.
-
Solvent and Base Purity: Use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.
-
Q2: I am observing premature deprotection of my Boc group. What could be the cause and how can I prevent it?
A2: While the Boc (tert-butoxycarbonyl) group is generally stable to the basic conditions used in most Suzuki couplings, deprotection can occur under certain circumstances.
-
Acidic Conditions During Workup: The Boc group is highly sensitive to acid. If your workup involves an acidic wash (e.g., with HCl or NH4Cl), this is the most likely cause of deprotection. Consider using a neutral workup or a milder acidic wash if possible.
-
Choice of Base: While uncommon, some very strong bases or prolonged heating with certain bases might lead to minor Boc deprotection. However, standard bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally compatible.[3][4]
-
Lewis Acidity: Some palladium catalysts or additives might have some Lewis acidity, which could contribute to Boc cleavage, although this is less common.
Q3: I suspect protodeboronation of my boronic acid is the main issue. How can I minimize this side reaction?
A3: Protodeboronation is a common reason for low yields.[1] Here are some strategies to mitigate it:
-
Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] The use of milder bases like K₂CO₃ or KF can sometimes be beneficial compared to stronger bases like NaOH or KOH. Anhydrous conditions can also help.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][2] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is another common side reaction that reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen: The primary cause of homocoupling is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][2] Rigorous degassing of your solvent and maintaining an inert atmosphere are crucial.
-
Inefficient Catalytic Cycle: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the palladium catalyst may preferentially react with the boronic acid, leading to homocoupling. Using a more active catalyst system can help.
-
Stoichiometry: Using a slight excess of the aryl halide can sometimes suppress the homocoupling of the boronic acid.
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the effect of different catalysts, ligands, and bases on the yield of Suzuki coupling reactions involving Boc-protected or structurally similar substrates.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Boc-NH-Aryl-Cl | Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 22 | 95 | [3] |
| Boc-NH-Aryl-Cl | Boc-aminomethyltrifluoroborate | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | 22 | 93 | [3] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | None | Na₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 0.33 | 98 | [5] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | None | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 0.5 | 95 | [5] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | None | Cs₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 1 | 92 | [5] |
| 1-Iodo-4-methoxybenzene | Phenylboronic acid | CuI (10) | None | Cs₂CO₃ (2) | DMF | 110 | 24 | 92 | [6] |
| 1-Bromo-4-methoxybenzene | Phenylboronic acid | CuI (10) | None | Cs₂CO₃ (2) | DMF | 130 | 24 | 85 | [6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Boc-Protected Aryl Halides
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Boc-protected aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O)
Procedure:
-
To a dry reaction flask, add the Boc-protected aryl halide, arylboronic acid (or ester), and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst and ligand (if using a separate ligand) to the flask under the inert atmosphere.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Be cautious with acidic washes to avoid Boc deprotection.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. jmchemsci.com [jmchemsci.com]
Technical Support Center: Synthesis of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts during the synthesis of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The primary byproducts in a Boc protection reaction using di-tert-butyl dicarbonate (Boc-anhydride) are:
-
Unreacted di-tert-butyl dicarbonate (Boc-anhydride): Often remains in the reaction mixture as a common impurity.[1]
-
Tert-butanol and Carbon Dioxide: These are the main byproducts of the Boc protection reaction itself.[1]
-
Unreacted 4-(trifluoromethyl)aniline: The starting material may not fully react.
-
Di-Boc protected 4-(trifluoromethyl)aniline: Over-protection of the primary amine can occur, leading to this byproduct.
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
Several analytical techniques can identify unreacted Boc-anhydride:
-
¹H NMR Spectroscopy: A characteristic singlet peak for the tert-butyl group of Boc-anhydride will be present.[1]
-
Thin Layer Chromatography (TLC): While useful, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1]
-
Odor: A distinct "Boc" smell can also indicate its presence.[1]
Q3: Is it possible to remove unreacted Boc-anhydride and tert-butanol through a simple workup?
Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under a high vacuum.[1] Vigorous washing with a saturated sodium bicarbonate solution during an aqueous workup can also be effective for hydrolyzing and removing residual Boc-anhydride.[1]
Q4: I observe a byproduct that appears to be a di-Boc protected aniline. How can this be avoided and removed?
The formation of a di-Boc protected byproduct occurs when the primary amine is protected twice. To prevent this, carefully control the stoichiometry of the reaction by using close to a 1.0 equivalent of Boc-anhydride.[2] Monitoring the reaction closely with TLC or LC-MS and stopping it once the starting material is consumed is also crucial.[2] If this byproduct does form, it can typically be separated from the desired mono-Boc product by flash column chromatography.
Q5: My aqueous workup involves an acidic wash. Could this affect my final product?
Yes, the Boc protecting group is sensitive to acidic conditions.[1][3] If an acidic wash is necessary to remove other impurities, it is advisable to use a very dilute acid (e.g., 0.5M HCl) and minimize the contact time to prevent premature deprotection of the desired product.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Presence of unreacted 4-(trifluoromethyl)aniline | Incomplete reaction. | Increase reaction time or slightly increase the equivalents of Boc-anhydride. The unreacted amine can be removed with a dilute acid wash (e.g., <0.5M HCl).[1] |
| Excess Boc-anhydride remaining after reaction | Too large an excess of Boc-anhydride was used. | Quench the reaction with a nucleophilic amine like imidazole or perform a vigorous wash with saturated sodium bicarbonate solution.[1][4] Alternatively, remove under high vacuum.[1] |
| Low yield of desired product | Inefficient reaction conditions or premature deprotection during workup. | Optimize reaction conditions (solvent, base, temperature). Avoid strong acids during workup.[1] |
| Product is an oil or difficult to crystallize | Presence of impurities such as tert-butanol or residual solvent. | Ensure complete removal of volatile impurities under high vacuum. Attempt purification by flash column chromatography before crystallization. |
| Formation of di-Boc protected byproduct | Incorrect stoichiometry (excess Boc-anhydride). | Use a stoichiometric amount of Boc-anhydride (1.0-1.1 equivalents).[2] Purify the crude product using flash column chromatography. |
Experimental Protocols
Protocol 1: Removal of Excess Boc-anhydride by Aqueous Workup
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the volatile solvent.
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL). This step helps to hydrolyze and remove unreacted Boc-anhydride.[1]
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent system (e.g., hexanes/ethyl acetate). A typical starting gradient would be 95:5 or 90:10 hexanes:ethyl acetate.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthesis of this compound and potential byproducts.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Cross-Coupling Reactions of Fluorinated Anilines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during catalyst-driven cross-coupling reactions involving fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields consistently low when using fluorinated anilines?
A1: Low yields with fluorinated anilines are common and typically stem from the electron-withdrawing nature of the fluorine substituents. This reduces the nucleophilicity of the aniline's nitrogen atom, making it less reactive.[1][2] Consequently, the crucial C-N bond-forming step (reductive elimination) in the catalytic cycle can be sluggish, requiring carefully optimized reaction conditions to proceed efficiently.[1]
Q2: My Buchwald-Hartwig amination with a fluoroaniline is failing. What are the likely causes?
A2: Failure in Buchwald-Hartwig aminations with these substrates can be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[3] Additionally, impurities in reagents or solvents can poison the catalyst.[4]
-
Reduced Aniline Nucleophilicity: The primary reason for low yields is the reduced nucleophilicity of the aniline due to the electron-withdrawing fluorine atoms.[1]
-
Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient anilines, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[5][6]
-
Suboptimal Base: The choice of base is critical for the deprotonation of the aniline to form the more nucleophilic amide. For challenging couplings, stronger bases may be required, but these can also lead to side reactions.[7]
Q3: What are the visible signs of catalyst deactivation?
A3: A common sign of catalyst deactivation is a change in the reaction mixture's color to black, which often indicates the formation of palladium black (insoluble, inactive palladium metal).[8][9] This precipitation removes the catalyst from the soluble, active catalytic cycle.
Q4: Can a deactivated palladium catalyst be reactivated?
A4: In some cases, catalyst reactivation is possible, particularly for heterogeneous catalysts. For palladium catalysts poisoned by nitrogen-containing compounds, treatment with alkali metal or alkaline earth metal bicarbonates, carbonates, nitrates, chlorides, fluorides, or hydroxides has been shown to restore activity.[10] For palladium/carbon catalysts, a process involving washing with a hot lye solution, followed by treatment with nitric acid and a reduction step, can regenerate the active catalyst.[11]
Q5: How does the position of the fluorine atom on the aniline ring affect the reaction?
A5: The position of the fluorine atom significantly influences the aniline's reactivity. A fluorine atom in the ortho or para position will have a stronger electron-withdrawing effect through resonance, making the aniline less nucleophilic compared to a meta-substituted fluoroaniline.[3] An ortho-fluoro substituent can also introduce steric hindrance, which may necessitate the use of sterically demanding ligands to achieve good yields.[3]
Troubleshooting Guides
Issue 1: Low to No Product Yield
This is the most common issue when working with electron-deficient fluorinated anilines. A systematic approach is crucial for troubleshooting.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions of fluorinated anilines.
Detailed Steps:
-
Verify Reagent Integrity: Ensure all starting materials, especially the fluorinated aniline and any boronic acid/ester coupling partners, are pure and dry. Use a fresh, active catalyst or precatalyst and ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[4]
-
Optimize Catalyst and Ligand: The choice of ligand is critical. For electron-deficient anilines, bulky and electron-rich biarylphosphine ligands are often required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[2][5][6]
-
Screen Bases and Solvents: The base is crucial for the transmetalation step. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or lithium bis(trimethylsilyl)amide (LiHMDS) can be effective.[7] The solvent can also play a significant role in solubility and reaction rate.
-
Adjust Temperature and Time: These reactions often require higher temperatures and longer reaction times to proceed to completion due to the lower reactivity of the fluorinated aniline.
Issue 2: Catalyst Deactivation (Formation of Palladium Black)
The formation of palladium black indicates that the active Pd(0) catalyst is aggregating and precipitating out of the reaction mixture.
Deactivation and Prevention Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 6. benchchem.com [benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Unexpected reactivity of 4-(trifluoromethyl)aniline in organic reactions
Technical Support Center: 4-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(trifluoromethyl)aniline in organic synthesis. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group significantly alters the reactivity of the aniline moiety, often leading to unexpected outcomes.[1] This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with 4-(trifluoromethyl)aniline so sluggish compared to aniline?
A1: The trifluoromethyl group is a strong electron-withdrawing group, which significantly reduces the electron density on the aromatic ring and, more importantly, on the nitrogen atom of the amino group.[1] This decreased nucleophilicity of the nitrogen makes it less reactive in many standard reactions like acylations, alkylations, and some cross-coupling reactions. The protonated form of 4-(trifluoromethyl)aniline is about 100 times more acidic than protonated aniline, further illustrating the reduced basicity and nucleophilicity.[2]
Q2: My 4-(trifluoromethyl)aniline starting material has turned yellow/brown. Can I still use it?
A2: Discoloration in anilines is typically a sign of oxidation, which leads to impurities.[3] For reactions where high purity is critical, using discolored starting material is not recommended as it can lead to lower yields and purification difficulties.[3] It is advisable to assess the purity by TLC, HPLC, or NMR. If significant impurities are detected, purification by recrystallization or column chromatography may be necessary before use.[3] To prevent this, store 4-(trifluoromethyl)aniline in a tightly sealed container, protected from light and air, preferably under an inert atmosphere and refrigerated (2-8°C).[3][4]
Q3: I'm having trouble with the purification of my product. Are there special considerations for trifluoromethylated compounds?
A3: Yes, trifluoromethylated compounds can present unique purification challenges. The lipophilicity of the -CF3 group can alter the solubility and chromatographic behavior compared to non-fluorinated analogs. You might observe peak tailing in reverse-phase HPLC due to secondary interactions with residual silanols on the column.[5] Using a highly end-capped column or adjusting the mobile phase pH can often resolve this.[5] Additionally, the unique intermolecular interactions of fluorinated compounds can be exploited using Fluorous Solid-Phase Extraction (F-SPE) for selective separation.[6]
Troubleshooting Guides by Reaction Type
Amide Bond Formation (Acylation)
Issue: Low to no yield when reacting 4-(trifluoromethyl)aniline with a carboxylic acid using standard coupling reagents (e.g., DCC, HATU).
Potential Cause: The low nucleophilicity of the aniline nitrogen makes the attack on the activated carboxylic acid intermediate very slow. Standard coupling conditions may not be sufficient to drive the reaction to completion.[7][8]
Solutions:
-
Convert to a more reactive electrophile: Instead of activating the carboxylic acid in situ, convert it to a more reactive acyl chloride or acyl fluoride prior to adding the aniline.[7][8][9]
-
Increase Reaction Temperature: Heating the reaction, sometimes with microwave irradiation, can provide the necessary energy to overcome the activation barrier.[10]
-
Use Specialized Reagents: Reagents specifically designed for coupling with electron-deficient amines, such as those that form acyl fluorides in situ, have shown success where standard methods fail.[7][9]
Data Presentation: Comparison of Acylation Conditions
| Entry | Activating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | HATU | DIPEA | DMF | 25 | < 10% | [10] |
| 2 | SOCl₂ (to form acyl chloride) | Pyridine | DCM | 25 - 40 | 60 - 85% | [8] |
| 3 | Pentafluoropyridine (PFP) | None | Acetonitrile | 80 | 87% |[9] |
Palladium-Catalyzed Buchwald-Hartwig Amination
Issue: The Buchwald-Hartwig reaction is failing or giving low yields when using 4-(trifluoromethyl)aniline as the amine coupling partner.
Potential Cause: The reduced nucleophilicity of 4-(trifluoromethyl)aniline can hinder its coordination to the palladium center and subsequent reductive elimination.[11] This requires a more active catalyst system.
Solutions:
-
Ligand Choice is Critical: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos, tBuXPhos). These ligands promote the key steps of the catalytic cycle and stabilize the palladium intermediates.[11][12]
-
Select the Right Base: A strong, non-nucleophilic base is required for the deprotonation step. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often effective.
-
Use a Modern Pre-catalyst: Third-generation (G3) Buchwald pre-catalysts are often more effective for challenging substrates as they readily form the active Pd(0) species.[12]
-
Inert Atmosphere: These reactions are highly sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[11]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Nucleophilic Aromatic Substitution (SNAr)
Issue: 4-(Trifluoromethyl)aniline fails to act as a nucleophile in an SNAr reaction with an activated aryl halide/triflate.
Potential Cause: Even with an activated electrophile, the nucleophilicity of 4-(trifluoromethyl)aniline can be too low for the reaction to proceed under standard conditions. The reaction may require forcing conditions or an alternative activation strategy.
Solutions:
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to stabilize the charged Meisenheimer intermediate and accelerate the reaction.[13]
-
Higher Temperatures: Increasing the temperature is often necessary to achieve a reasonable reaction rate.
-
Strong Base: The addition of a strong base (e.g., KOH, NaH) can deprotonate the aniline to form the more nucleophilic anilide anion, though this may not be compatible with all substrates.
-
Photoredox Catalysis: For unactivated aryl fluorides, methods using organic photoredox catalysis can enable SNAr reactions under mild conditions by generating a radical cation intermediate.[14][15]
Logical Relationship: Troubleshooting SNAr Reactions
Caption: Decision tree for troubleshooting SNAr reactions.
Key Experimental Protocols
Protocol 1: General Procedure for Acylation via Acyl Chloride
-
Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M). Add oxalyl chloride (1.5 equiv) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops). Stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. Re-dissolve the crude acyl chloride in anhydrous DCM.
-
Amidation: In a separate flask, dissolve 4-(trifluoromethyl)aniline (1.1 equiv) and pyridine (1.5 equiv) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Reaction: Add the acyl chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with 1 M HCl. Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is air- and moisture-sensitive and must be performed under an inert atmosphere using Schlenk techniques or in a glovebox.[11]
-
Preparation: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 4-(trifluoromethyl)aniline (1.2 equiv), the appropriate phosphine ligand (e.g., BrettPhos, 2-4 mol%), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (repeat 3 times). Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M) via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 80-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.[11]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[11]
References
- 1. 4-(Trifluoromethyl)aniline | 455-14-1 | Benchchem [benchchem.com]
- 2. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of N-trifluoromethyl amides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Boc-protected anilines during reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of tert-butoxycarbonyl (Boc)-protected anilines during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My Boc-protected aniline is degrading during my reaction. What are the common causes?
A1: Degradation of Boc-protected anilines can occur under several conditions, even though the Boc group is generally considered robust. The primary causes of instability include:
-
Acidic Conditions: The Boc group is designed to be labile in acidic environments. Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will lead to its removal.[1] Even milder acidic conditions, if prolonged or at elevated temperatures, can cause partial or complete deprotection.
-
High Temperatures: Although more stable to heat than many other protecting groups, the N-Boc group can be cleaved at elevated temperatures, typically above 150°C.[2][3] This thermal deprotection can occur in the absence of any reagents and may lead to side reactions like elimination and racemization in chiral substrates.[2]
-
Strongly Basic and Nucleophilic Conditions: While generally stable to common bases like triethylamine (NEt₃) and sodium carbonate (Na₂CO₃), very strong bases such as lithium diisopropylamide (LDA) or organolithium reagents can deprotonate the carbamate proton, potentially leading to side reactions.[4] Under strongly basic conditions, a proposed mechanism involves the formation of an isocyanate intermediate.
-
Strong Reducing Agents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave the Boc group.[4] Milder reducing agents like sodium borohydride (NaBH₄) are generally compatible.[4][5]
-
Oxidizing Conditions: Anilines, in general, are susceptible to oxidation.[6] While the Boc group offers some electronic withdrawal, strong oxidizing agents can still lead to degradation of the aniline ring or side reactions.
Q2: I need to perform a reaction that is sensitive to acidic conditions. How can I remove the Boc group from my aniline under non-acidic conditions?
A2: While acidic cleavage is the most common method, several non-acidic alternatives exist for Boc deprotection:
-
Thermal Deprotection: Heating the Boc-protected aniline in a suitable solvent can effect deprotection. This method is "green" as it avoids the use of catalysts or acids.[2] However, it requires high temperatures (often >150°C), which may not be suitable for all substrates.[2][3]
-
Lewis Acid-Mediated Deprotection: Certain Lewis acids, such as zinc bromide (ZnBr₂), can facilitate Boc removal under milder conditions than strong Brønsted acids.[7]
-
Deprotection with TMSI: Trimethylsilyl iodide (TMSI) can be used for Boc deprotection under neutral conditions, which is beneficial for substrates with other acid-labile groups.[8]
Q3: Can I perform common cross-coupling reactions on a Boc-protected aniline without affecting the protecting group?
A3: Yes, the N-Boc group is generally stable under the conditions of several common palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: The Boc group is compatible with the typical conditions for Suzuki-Miyaura cross-coupling, which involves a palladium catalyst and a base like potassium carbonate.[9][10]
-
Sonogashira Coupling: Boc-protected anilines can be used in Sonogashira couplings, which pair aryl halides with terminal alkynes using palladium and copper catalysts, without cleavage of the Boc group.[11][12][13][14]
-
Buchwald-Hartwig Amination: This reaction, used to form C-N bonds, is also compatible with the N-Boc protecting group.[15][16][17][18][19][20]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with Boc-protected anilines in various reaction environments.
| Issue | Potential Cause | Suggested Solution |
| Partial or complete deprotection observed during a non-deprotection step. | Inadvertent acidic conditions: The reaction may be generating an acidic byproduct, or a reagent may be contaminated with acid. | - Add a non-nucleophilic base (e.g., proton sponge) to neutralize any generated acid. - Ensure all reagents and solvents are anhydrous and free of acidic impurities. |
| High reaction temperature: The reaction temperature may be high enough to induce thermal cleavage of the Boc group (>150°C).[2] | - Attempt the reaction at a lower temperature, even if it requires a longer reaction time. - If high temperature is necessary, consider using a more thermally stable protecting group. | |
| Low yield in a cross-coupling reaction with a Boc-protected aniline. | Steric hindrance: The bulky Boc group can sometimes hinder the approach of the catalyst to the reaction site, especially with ortho-substituted anilines. | - Screen different phosphine ligands for the palladium catalyst, as some are more effective for sterically hindered substrates. - Optimize the reaction temperature and time. |
| Poor solubility: The Boc-protected aniline may have poor solubility in the reaction solvent, leading to incomplete reaction. | - Screen a range of solvents to find one that provides good solubility for all reaction components. - For electron-poor anilines, which can be less nucleophilic, reaction rates may be slower, requiring longer reaction times or heating.[21] | |
| Formation of unexpected byproducts. | Reaction with strong bases/nucleophiles: Use of very strong bases (e.g., nBuLi, LDA) may lead to deprotonation of the carbamate and subsequent side reactions. | - If a strong base is required for a different part of the molecule, consider an alternative protecting group that is more stable to strong bases. - If possible, use a milder base. |
| Oxidation of the aniline: The reaction conditions may be too oxidizing for the aniline moiety. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[22] - Degas solvents prior to use. | |
| Difficulty in purifying the Boc-protected aniline product. | Residual Boc anhydride (Boc₂O): Excess Boc₂O from the protection step can be difficult to remove. | - After the protection reaction, quench with a nucleophilic amine (e.g., N,N-dimethylethylenediamine) to consume excess Boc₂O. - Utilize purification techniques such as flash chromatography or crystallization to separate the product from impurities. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Boc-Protected Bromoaniline
-
Reaction Setup: In a reaction vessel, combine the Boc-protected bromoaniline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a suitable temperature (e.g., 80-100°C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Thermal Deprotection of a Boc-Protected Aniline
-
Reaction Setup: Dissolve the Boc-protected aniline in a high-boiling, inert solvent (e.g., diphenyl ether or in a continuous flow reactor with a solvent like trifluoroethanol).[23]
-
Reaction Execution: Heat the solution to the required temperature for deprotection (typically 180-240°C).[23] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature.
-
Purification: Purify the resulting aniline, often by distillation or chromatography, to remove the high-boiling solvent.
Visualizations
Logical Workflow for Troubleshooting Boc-Aniline Instability
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. books.rsc.org [books.rsc.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
Minimizing over-reaction in the synthesis of N-aryl carbamates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize over-reaction and other common issues encountered during the synthesis of N-aryl carbamates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing significant amounts of N,N-diaryl carbamate or other diarylated byproducts. What are the likely causes and how can I prevent this?
A1: Over-reaction leading to diarylated products is a common challenge. The primary causes include highly reactive starting materials, incorrect stoichiometry, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Control Stoichiometry: Ensure the molar ratio of the arylating agent to the amine or carbamate is carefully controlled. A slight excess of the amine/carbamate may be beneficial, but a large excess of the arylating agent should be avoided.
-
Modify the Substrate: If the aniline nitrogen is too nucleophilic, consider converting it to an amide first. This moderates its reactivity, preventing over-activation of the benzene ring and reducing the likelihood of multiple arylations.[1] The amide can be hydrolyzed back to the aniline after the desired reaction.[1]
-
Optimize Catalyst and Ligand: In metal-catalyzed reactions (e.g., Palladium, Nickel, Copper), the choice of ligand can significantly influence selectivity.[2][3] Experiment with different ligands to find one that favors mono-arylation. For instance, bulky ligands can sterically hinder the approach of a second aryl group.
-
Adjust Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the undesired second arylation more than the desired first arylation, thus improving selectivity.
-
Slow Addition of Reagents: Adding the arylating agent slowly (e.g., via syringe pump) can help maintain a low concentration in the reaction mixture, disfavoring the second arylation.
Q2: I am observing the formation of ureas as a major byproduct. How can I minimize this?
A2: Urea formation typically occurs when the desired N-aryl carbamate product reacts further with an excess of the amine starting material, particularly at elevated temperatures.[4]
Troubleshooting Steps:
-
Limit Excess Amine: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the amine.[4]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the subsequent reaction leading to urea.
-
One-Pot Procedures: In methods where an isocyanate is generated in situ, ensure it is efficiently trapped by the alcohol to form the carbamate before it can react with an amine.[5][6][7]
Q3: My reaction yield is low, and I have a complex mixture of byproducts, including phenol and protodehalogenation of my aryl halide. What could be the cause?
A3: A complex product mixture with byproducts like phenols and protodehalogenated starting materials suggests that side reactions are competing with the desired N-arylation.[4] This is particularly common in photocatalyzed or high-temperature reactions.
Troubleshooting Steps:
-
Degas the Reaction Mixture: Oxygen can interfere with many catalytic cycles. Ensure your solvents and reagents are properly degassed, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Optimize the Base: The choice and amount of base are critical. A base that is too strong can promote side reactions. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KOtBu) to find the optimal one for your specific substrate combination.
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the catalyst system is key. For example, in dual nickel photocatalysis, the properties of the photocatalyst are critical for promoting the desired O-aryl carbamate formation over byproducts.[4]
-
Control Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to determine the optimal reaction time. Extended reaction times can lead to product degradation or the formation of more byproducts.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of N-Aryl Carbamates
This protocol is adapted from a method involving the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, with in-situ trapping by an alcohol.[5]
-
Reaction Setup: To an oven-dried vial, add Pd₂(dba)₃ (1-2 mol %), a suitable phosphine ligand (e.g., L1, 2.4-4.8 mol %), and toluene (2 mL).
-
Pre-heating: Heat the mixture at 120 °C for 3 minutes.
-
Addition of Reagents: Add the aryl halide (1 mmol), sodium cyanate (2 mmol), the alcohol (1.2 mmol), and triethylamine (0.25 mmol).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 90-120 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Metal-Free Synthesis of N-Aryl Carbamates from Cyclic Carbonates and Anilines
This protocol is based on a chemo- and site-selective organocatalyzed method.[8][9]
-
Reaction Setup: In a vial, combine the aromatic amine (1 mmol), the cyclic organic carbonate (1.2 mmol), and the organocatalyst TBD (triazabicyclodecene) (5-10 mol %).
-
Reaction: Stir the mixture at ambient temperature. The reaction is often performed neat (solvent-free).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Purification: Once the reaction is complete, the product can often be purified directly by column chromatography without an aqueous work-up.
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation in a Model Reaction
| Entry | Parameter Changed | Desired Product Yield (%) | N-Arylation Byproduct (%) | Phenol Byproduct (%) |
| 1 | Standard Conditions | 75 | 15 | 5 |
| 2 | Lower Temperature | 85 | 5 | 2 |
| 3 | Bulky Ligand | 82 | 8 | 4 |
| 4 | Slow Addition | 88 | 3 | 3 |
Note: Data is illustrative and based on general principles of optimizing organic reactions.
Visualizations
Caption: Troubleshooting workflow for N-aryl carbamate synthesis.
Caption: Competing reaction pathways in N-aryl carbamate synthesis.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 7. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. repositori.urv.cat [repositori.urv.cat]
Technical Support Center: Scale-up Synthesis of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly when transitioning to a larger scale.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or Incomplete Conversion | 1. Low Nucleophilicity of 4-(Trifluoromethyl)aniline: The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the aniline nitrogen, slowing down the reaction with di-tert-butyl dicarbonate (Boc₂O).[1][2] 2. Poor Solubility: The starting aniline or the product may have limited solubility in the chosen solvent, especially at higher concentrations required for scale-up. 3. Insufficient Reagent Stoichiometry: On a larger scale, minor inaccuracies in weighing can lead to a significant deficit of the Boc anhydride. | 1. Reaction Conditions Optimization: - Temperature: Consider a moderate increase in reaction temperature (e.g., to 40-50 °C) to enhance the reaction rate. However, monitor for potential byproduct formation. - Catalyst: For particularly sluggish reactions, a catalytic amount (1-5 mol%) of 4-dimethylaminopyridine (DMAP) can be added. Be cautious as this can sometimes promote side reactions.[3] 2. Solvent Selection: - Solvent Screening: Test alternative solvents or solvent mixtures (e.g., THF, acetonitrile, or a mixture of THF and water) to improve solubility.[1] - Concentration: While higher concentration is desirable for scale-up, a preliminary solubility study is recommended to avoid precipitation. 3. Reagent Addition: - Stoichiometry: Use a slight excess of Boc₂O (1.1-1.2 equivalents) to drive the reaction to completion.[4] - Addition Method: For large-scale reactions, consider adding the Boc₂O solution portion-wise or via an addition funnel to control any potential exotherm. |
| Formation of Significant Byproducts | 1. Di-Boc Formation: Over-reaction with excess Boc₂O can lead to the formation of the di-protected aniline. 2. Urea Formation: This can occur, especially with sterically hindered anilines or when using very strong bases. | 1. Stoichiometry Control: Carefully control the stoichiometry of Boc₂O to minimize di-Boc formation.[5] 2. Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Avoid overly strong bases if urea formation is observed.[3] 3. Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC to stop the reaction once the starting material is consumed. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired product and the di-Boc byproduct may have similar polarities, making chromatographic separation challenging on a large scale. 2. Crystallization Issues: The product may not crystallize easily from the crude reaction mixture, especially in the presence of impurities. | 1. Chromatography Optimization: - Solvent System: Develop a robust solvent system for flash chromatography on a small scale before attempting a large-scale separation. A gradient elution might be necessary. 2. Crystallization/Recrystallization: - Solvent Screening: Perform a systematic solvent screening to find a suitable solvent or solvent pair for crystallization. Common choices include hexanes/ethyl acetate or toluene. - Seeding: If the product is known to be crystalline, using seed crystals can facilitate crystallization on a larger scale. |
| Product Instability | 1. Thermal Decomposition: Although generally stable, prolonged exposure to high temperatures during reaction or distillation can lead to deprotection or other degradation pathways.[6] | 1. Temperature Control: Maintain the recommended reaction and purification temperatures. Avoid excessive heating during solvent removal. 2. Inert Atmosphere: For prolonged reactions at elevated temperatures, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 4-(trifluoromethyl)aniline more challenging than for other anilines?
A1: The trifluoromethyl group is strongly electron-withdrawing, which decreases the electron density on the aniline nitrogen. This reduced nucleophilicity makes the amine less reactive towards di-tert-butyl dicarbonate (Boc₂O), leading to slower reaction times and potentially incomplete conversion under standard conditions.[1][2]
Q2: Is a base necessary for the synthesis of this compound?
A2: While the reaction can proceed without a base, it is often very slow for electron-deficient anilines. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to neutralize the acidic byproducts and drive the reaction to completion.[3]
Q3: What is the most common byproduct in this reaction and how can I identify it?
A3: The most common byproduct is the N,N-di-Boc protected aniline. It can be identified by techniques such as LC-MS, where it will have a higher molecular weight than the desired product. On a TLC plate, it will typically have a higher Rf value (be less polar) than the mono-Boc product.
Q4: Can I purify this compound by crystallization instead of column chromatography on a large scale?
A4: Yes, crystallization is often a more scalable and economical purification method. A thorough solvent screening is necessary to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. Seeding the crystallization can also be beneficial.
Q5: What are the key safety precautions I should take during the scale-up of this synthesis?
A5: Always work in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7][8] Di-tert-butyl dicarbonate can cause respiratory irritation, and 4-(trifluoromethyl)aniline is toxic. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Scale-up Synthesis of this compound
This protocol is a general guideline for a larger-scale synthesis and may require optimization.
Materials:
-
4-(Trifluoromethyl)aniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-(trifluoromethyl)aniline (1.0 eq) and anhydrous THF (5-10 mL per gram of aniline).
-
Stir the solution and add triethylamine (1.2 eq).
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF.
-
Slowly add the Boc₂O solution to the aniline solution via the addition funnel over 30-60 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aniline is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the THF.
-
Dilute the residue with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) is a good starting point.
-
Visualization: Visualize the TLC plate under UV light (254 nm). The starting aniline and the carbamate product should be UV active.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to Boc and Cbz Protection of 4-(Trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules for pharmaceutical and research applications. The choice between different protecting groups for a specific functional group can significantly impact reaction efficiency, yield, and the overall synthetic strategy. This guide provides an objective comparison of two of the most common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), for the protection of 4-(trifluoromethyl)aniline. The electron-withdrawing nature of the trifluoromethyl group on the aniline ring influences the reactivity of the amino group and the stability of the resulting carbamate, making a direct comparison particularly relevant for chemists working with fluorinated compounds.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the protection and deprotection of 4-(trifluoromethyl)aniline with both Boc and Cbz protecting groups. The data is compiled from representative experimental protocols.
| Parameter | Boc Protection | Cbz Protection | Boc Deprotection | Cbz Deprotection |
| Reagents | 4-(Trifluoromethyl)aniline, Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) | 4-(Trifluoromethyl)aniline, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) | tert-Butyl (4-(trifluoromethyl)phenyl)carbamate, Trifluoroacetic acid (TFA) | Benzyl (4-(trifluoromethyl)phenyl)carbamate, 10% Palladium on carbon (Pd/C), Hydrogen (H₂) |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) / Water | Dichloromethane (DCM) | Methanol (MeOH) |
| Temperature | Room Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 hours | 20 hours | ~1-2 hours | ~4-6 hours |
| Yield | ~80% | ~90% | High (>95%) | High (>95%) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Boc Protection of 4-(Trifluoromethyl)aniline
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in dichloromethane (DCM), triethylamine (1.2 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford tert-butyl (4-(trifluoromethyl)phenyl)carbamate.
Cbz Protection of 4-(Trifluoromethyl)aniline[1]
To a solution of 4-(trifluoromethyl)aniline (1.0 eq) in a 2:1 mixture of tetrahydrofuran (THF) and water, sodium bicarbonate (2.0 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (Cbz-Cl, 1.5 eq) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 19 hours. The mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography to yield benzyl (4-(trifluoromethyl)phenyl)carbamate. [1]
Boc Deprotection of tert-Butyl (4-(trifluoromethyl)phenyl)carbamate[2][3]
To a solution of tert-butyl (4-(trifluoromethyl)phenyl)carbamate (1.0 eq) in dichloromethane (DCM) at room temperature, trifluoroacetic acid (TFA, 10 eq) is added. The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected 4-(trifluoromethyl)aniline as its trifluoroacetate salt. [2][3] Due to the electron-withdrawing trifluoromethyl group, this deprotection is often faster than for electron-rich anilines.
Cbz Deprotection of Benzyl (4-(trifluoromethyl)phenyl)carbamate[1]
To a solution of benzyl (4-(trifluoromethyl)phenyl)carbamate (1.0 eq) in methanol (MeOH), a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction mixture is stirred under an atmosphere of hydrogen (H₂, balloon pressure) at room temperature for 4-6 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford 4-(trifluoromethyl)aniline. [1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and logical workflows described in this guide.
Caption: Reaction schemes for Boc and Cbz protection of 4-(trifluoromethyl)aniline.
Caption: Reaction schemes for Boc and Cbz deprotection.
References
A Comparative Analysis of the Reactivity of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate and its Non-fluorinated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate and its non-fluorinated counterpart, tert-butyl N-phenylcarbamate. The introduction of a trifluoromethyl group at the para-position of the phenyl ring significantly alters the electronic properties of the molecule, leading to notable differences in reactivity, particularly in reactions involving the carbamate functionality and the aromatic ring. This comparison is supported by established principles of organic chemistry and available experimental data for related compounds.
Core Reactivity Principles: The Influence of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property is central to understanding the differential reactivity of the two compounds. The -CF₃ group deactivates the aromatic ring towards electrophilic substitution and decreases the nucleophilicity of the nitrogen atom in the carbamate linkage. In contrast, the non-fluorinated analog benefits from the electron-donating character of the nitrogen atom, which activates the aromatic ring.
Quantitative Data Summary
| Reaction Type | This compound | Tert-butyl N-phenylcarbamate | Supporting Rationale & Data (Analogous Systems) |
| N-Boc Deprotection (Acid-Catalyzed) | Slower | Faster | The electron-withdrawing -CF₃ group reduces the basicity and nucleophilicity of the carbamate nitrogen, making protonation (the initial step of acid-catalyzed deprotection) less favorable. Studies on substituted anilines show a correlation between the electron-donating/withdrawing nature of substituents and the rate of acid-catalyzed reactions. For example, the pKa of 4-(trifluoromethyl)aniline is significantly lower than that of aniline, indicating reduced basicity. |
| Electrophilic Aromatic Substitution (e.g., Bromination) | Slower, requires harsher conditions | Faster, proceeds under mild conditions | The -CF₃ group strongly deactivates the aromatic ring, making it less susceptible to electrophilic attack. The N-Boc group is an ortho-, para-director, but the deactivating effect of the -CF₃ group can lead to lower yields and require more forcing conditions. In contrast, the N-Boc protected amino group in the non-fluorinated analog is a powerful activating group, leading to rapid ortho- and para-substitution, often to the point of polysubstitution if not controlled. |
| Regioselectivity of Electrophilic Aromatic Substitution | Primarily meta to the -CF₃ group (ortho to the N-Boc group) | Primarily ortho- and para- to the N-Boc group | The directing effects of the two substituents are in opposition. The N-Boc group directs ortho- and para-, while the deactivating -CF₃ group directs meta- to itself. The outcome will depend on the specific electrophile and reaction conditions, but substitution ortho to the powerful N-Boc directing group is generally favored. For the non-fluorinated analog, the strong ortho-, para-directing effect of the N-Boc group dominates. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the reactivity of these carbamates.
Protocol 1: N-Boc Deprotection (Acid-Catalyzed)
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the aniline nitrogen.
Materials:
-
This compound or tert-butyl N-phenylcarbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in dichloromethane (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time will be significantly longer for the trifluoromethyl-substituted compound.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deprotected aniline.
-
The product can be further purified by column chromatography on silica gel if necessary.
Protocol 2: Electrophilic Aromatic Bromination
Objective: To introduce a bromine atom onto the aromatic ring.
Materials:
-
This compound or tert-butyl N-phenylcarbamate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Boc-protected aniline (1.0 eq) in acetonitrile or dichloromethane (15 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. For the less reactive trifluoromethyl-substituted compound, heating may be required to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated sodium thiosulfate solution to consume any unreacted NBS.
-
Add a saturated sodium bicarbonate solution to neutralize the mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the brominated product(s). The regioselectivity will differ significantly between the two substrates.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps and workflows discussed.
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
Caption: Experimental Workflow for Electrophilic Bromination.
Caption: Regioselectivity in Electrophilic Aromatic Substitution.
A Comparative Guide to Catalysts for Suzuki Coupling of Boc-Protected Anilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug development and materials science, the coupling of protected anilines is of particular importance. This guide provides a comparative overview of various palladium-based catalyst systems for the Suzuki coupling of tert-butyl carbamate (Boc)-protected anilines, offering supporting experimental data and detailed protocols to facilitate catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different palladium catalyst systems in the Suzuki coupling of a model substrate, tert-butyl (4-bromophenyl)carbamate, with phenylboronic acid. The data has been compiled from various sources to provide a comparative snapshot of catalyst efficacy under different conditions.
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Features |
| Buchwald System 1 | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 85 | 22 | >95 | Highly active for electron-rich and sterically hindered substrates.[1] |
| Buchwald System 2 | Pd₂(dba)₃ (1.5 mol%) | XPhos (3 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | ~98 | Excellent for a broad range of aryl chlorides and bromides. |
| Classical System | Pd(PPh₃)₄ (3 mol%) | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-90 | Readily available and widely used, but may require higher catalyst loading and longer reaction times for challenging substrates. |
| Ligandless System | Pd(OAc)₂ (2 mol%) | None | K₂CO₃ | DMF/H₂O | 100 | 8 | ~92 | Cost-effective and simple, but may not be suitable for all substrates.[2] |
| NHC System | [Pd(IPr)(AN)Cl₂] (2 mol%) | IPr | K₂CO₃ | 1,4-Dioxane | 100 | 16 | ~90-95 | N-Heterocyclic carbene (NHC) ligands offer high stability and activity.[3] |
Note: Yields are based on isolated product and may vary depending on the specific substrates and reaction scale.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Protocol 1: Suzuki Coupling using Pd(OAc)₂/SPhos (Buchwald System)
This protocol is adapted from methodologies developed for the coupling of aryl halides with boronic acids using Buchwald ligands.
Materials:
-
tert-butyl (4-bromophenyl)carbamate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add tert-butyl (4-bromophenyl)carbamate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add degassed toluene and water via syringe.
-
Seal the tube and heat the reaction mixture to 85 °C with vigorous stirring for 22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄ (Classical System)
This protocol outlines a traditional approach to the Suzuki coupling reaction.
Materials:
-
tert-butyl (4-bromophenyl)carbamate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, dissolve tert-butyl (4-bromophenyl)carbamate and phenylboronic acid in a mixture of toluene and ethanol.
-
Add the aqueous solution of potassium carbonate to the flask.
-
Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform a workup and purification as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The diagram below outlines a typical experimental workflow for performing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
- 1. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of novel compounds is paramount. This guide provides a comparative analysis of the analytical techniques used to confirm the structure of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate and its derivatives, supported by experimental data and detailed protocols.
The precise characterization of this compound is crucial for its application in medicinal chemistry and materials science. This document outlines the key analytical methods for structural elucidation and provides comparative data from related derivatives to aid in the validation process.
Spectroscopic and Crystallographic Analysis: A Multi-faceted Approach
The structural confirmation of organic molecules relies on a combination of spectroscopic and crystallographic techniques. For this compound and its analogues, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are indispensable tools.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparative ¹H and ¹³C NMR Data of Tert-butyl Phenylcarbamate Derivatives (in CDCl₃)
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Reference |
| This compound | Predicted: ~1.5 (s, 9H, C(CH₃)₃), ~6.6 (s, 1H, NH), ~7.5-7.6 (m, 4H, Ar-H) | Predicted: ~28 (C(CH₃)₃), ~81 (C(CH₃)₃), ~118-126 (Ar-C), ~124 (q, CF₃), ~141 (Ar-C-N), ~152 (C=O) | N/A |
| Tert-butyl (4-nitrophenyl)carbamate | 1.47 (s, 9H), 6.89 (bs, 1H), 7.51-7.54 (d, 2H), 8.16-8.19 (d, 2H) | 29.10, 51.50, 113.00, 125.3, 126.30, 137.60, 152.70 | [1] |
| Tert-butyl (4-chlorophenyl)carbamate | 1.51 (s, 9H), 6.52 (bs, 1H), 7.24 (d, 2H), 7.29-7.32 (d, 2H) | 28.10, 81.90, 117.40, 125.10, 142.70, 144.40, 151.80 | [1] |
| Tert-butyl (4-bromophenyl)carbamate | 1.51 (s, 9H), 6.47 (bs, 1H), 7.25 (d, 2H), 7.39 (d, 2H) | 28.31, 80.92, 115.43, 120.02, 131.89, 137.46, 152.50 | [1] |
| Tert-butyl (4-methoxyphenyl)carbamate | 1.50 (s, 9H), 3.77 (s, 3H), 6.44 (bs, 1H), 6.82 (d, 2H), 7.26 (d, 2H) | 28.30, 55.40, 80.10, 114.10, 120.50, 131.40, 153.20, 155.60 | [1] |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the carbamate derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are used to obtain a good signal-to-noise ratio.
-
Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.
Table 2: Mass Spectrometry Data for Tert-butyl Carbamate Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) | Ionization Method |
| This compound | C₁₂H₁₄F₃NO₂ | 261.24 | Predicted: 261 [M]⁺, 205 [M-C₄H₈]⁺, 161 [M-Boc]⁺, 57 [C₄H₉]⁺ | EI |
| Tert-butyl carbamate | C₅H₁₁NO₂ | 117.15 | 117 [M]⁺, 102 [M-CH₃]⁺, 74 [M-C₃H₇]⁺, 57 [C₄H₉]⁺ | EI |
| Tert-butyl N-phenylcarbamate | C₁₁H₁₅NO₂ | 193.24 | 193 [M]⁺, 137 [M-C₄H₈]⁺, 93 [M-Boc]⁺, 57 [C₄H₉]⁺ | GC-MS |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-400).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for this compound is not publicly available, the structure of the related compound, Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, offers valuable insights into the expected molecular geometry.
In the crystal structure of Phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate, the aromatic rings are oriented at a dihedral angle of 66.49 (3)°. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains.[2]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 100 K or room temperature).
-
Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Synthesis and Workflow
The synthesis of this compound derivatives typically involves the reaction of 4-(trifluoromethyl)aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Workflow for Synthesis and Structural Validation
Caption: Workflow for the synthesis and structural validation of this compound.
Signaling Pathways and Logical Relationships
The structural features of this compound derivatives, particularly the electron-withdrawing trifluoromethyl group and the bulky tert-butyl group, influence their chemical reactivity and potential biological activity. The validation of their structure is a critical first step in understanding these properties.
References
Performance of different palladium catalysts in the synthesis of N-aryl carbamates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-aryl carbamates is a fundamental transformation in organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile methodology for the construction of these motifs. This guide provides a comparative analysis of palladium catalyst performance in the synthesis of N-aryl carbamates, supported by experimental data, to aid in the selection of the optimal catalytic system for specific research and development needs.
Performance of Palladium Catalysts
The efficacy of palladium-catalyzed N-aryl carbamate synthesis is highly dependent on the choice of the palladium precatalyst, the phosphine ligand, and the reaction conditions. A seminal study by Vinogradova, Park, Fors, and Buchwald in 2013 detailed a highly efficient method utilizing a palladium(0) precatalyst in combination with a specific biarylphosphine ligand. This system demonstrates broad substrate scope and high yields for the coupling of various aryl halides and triflates with a range of alcohols.
The general transformation involves the palladium-catalyzed coupling of an aryl halide or triflate with sodium cyanate to form an aryl isocyanate intermediate in situ. This intermediate is then trapped by an alcohol to yield the desired N-aryl carbamate.
Table 1: Performance of a Pd₂(dba)₃ / Biarylphosphine Ligand System in the Synthesis of N-Aryl Carbamates [1][2]
| Entry | Aryl Halide/Triflate | Alcohol | Product | Yield (%) |
| 1 | 2,4-Dimethoxy-5-chloropyrimidine | Methanol | Methyl (2,4-dimethoxypyrimidin-5-yl)carbamate | 86 |
| 2 | Methyl 4-chlorobenzoate | Isopropanol | Isopropyl (4-(methoxycarbonyl)phenyl)carbamate | 95 |
| 3 | 4-Chlorobenzonitrile | Ethanol | Ethyl (4-cyanophenyl)carbamate | 92 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Butanol | Butyl (4-(trifluoromethyl)phenyl)carbamate | 91 |
| 5 | 2-Chlorotoluene | Cyclohexanol | Cyclohexyl (o-tolyl)carbamate | 88 |
| 6 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Phenoxyethanol | 2-Phenoxyethyl (3,5-bis(trifluoromethyl)phenyl)carbamate | 93 |
| 7 | 2,6-Dimethylphenyl triflate | 2-Phenoxyethanol | 2-Phenoxyethyl (2,6-dimethylphenyl)carbamate | 74 |
| 8 | 4-Chlorophenylacetic acid | L-Menthol | (-)-Menthyl (4-(carboxymethyl)phenyl)carbamate | 89 |
| 9 | 4'-Chloroacetanilide | Adamantan-2-ol | Adamantan-2-yl (4-acetamidophenyl)carbamate | 79 |
| 10 | 4-Fluorophenyl triflate | 4-Fluorophenol | 4-Fluorophenyl (4-fluorophenyl)carbamate | 90 |
Catalyst System: The catalyst system predominantly utilized to achieve the results in Table 1 consists of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium precatalyst and a specific biarylphosphine ligand. The choice of a bulky and electron-rich biarylphosphine ligand is critical for promoting the challenging C-N bond formation.
Experimental Protocols
A detailed experimental protocol is crucial for the successful replication and adaptation of this synthetic methodology. The following is a general procedure based on the work of Buchwald and colleagues.[1][2]
General Procedure for the Palladium-Catalyzed Synthesis of N-Aryl Carbamates:
-
Catalyst Preparation: In a glovebox, an oven-dried vial is charged with Pd₂(dba)₃ (1.5 mol%), the specified biarylphosphine ligand (3.6 mol%), and toluene (1 mL). The mixture is stirred at room temperature for 2 minutes and then heated at 120 °C for 3 minutes to form the active catalyst.
-
Reaction Setup: In a separate oven-dried vial, the aryl halide or triflate (1.0 mmol), sodium cyanate (2.0 mmol), and the alcohol (1.2 mmol) are combined.
-
Reaction Execution: The pre-heated catalyst solution is added to the vial containing the substrates, followed by the addition of triethylamine (0.25 mmol). The vial is sealed and the reaction mixture is stirred at the specified temperature (typically 90-120 °C) for the required time (typically 12-24 hours).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl carbamate.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the palladium-catalyzed synthesis of N-aryl carbamates.
Caption: Experimental workflow for N-aryl carbamate synthesis.
Signaling Pathway of the Catalytic Cycle
The underlying mechanism of this transformation is a palladium-catalyzed cross-coupling reaction, specifically a Buchwald-Hartwig amination variant. The catalytic cycle involves several key steps:
Caption: Proposed catalytic cycle for N-aryl carbamate synthesis.
Description of the Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) or triflate to form a Pd(II) intermediate.
-
Ligand Exchange: The halide or triflate on the Pd(II) complex is displaced by the cyanate anion (from NaOCN).
-
Reductive Elimination: The aryl group and the cyanate group reductively eliminate from the palladium center to form the aryl isocyanate (Ar-N=C=O) and regenerate the active Pd(0) catalyst.
-
Alcohol Trapping: The highly reactive aryl isocyanate intermediate is immediately trapped by the alcohol present in the reaction mixture to furnish the final N-aryl carbamate product.
Conclusion
The palladium-catalyzed synthesis of N-aryl carbamates using a Pd₂(dba)₃ precatalyst and a suitable biarylphosphine ligand offers a robust and versatile method for accessing a wide range of these important compounds. The reaction proceeds in high yields and demonstrates excellent functional group tolerance, making it a valuable tool for both academic research and industrial applications. The choice of ligand and the optimization of reaction conditions are critical for achieving high efficiency, particularly with challenging substrates. This guide provides a foundational understanding of the performance of this catalytic system and a practical framework for its implementation.
References
Comparing the deprotection efficiency of various acidic conditions for Boc-anilines
For chemists and pharmaceutical development professionals, the efficient and selective removal of the tert-butyloxycarbonyl (Boc) protecting group from anilines is a critical step in many synthetic pathways. The choice of acidic conditions for this deprotection can significantly impact yield, reaction time, and chemoselectivity, particularly with sensitive or complex substrates. This guide provides an objective comparison of various acidic methodologies for the deprotection of Boc-anilines, supported by experimental data and detailed protocols to inform your synthetic strategy.
Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection of a Boc-protected aniline under acidic conditions proceeds via a well-established mechanism. The initial step involves the protonation of the carbonyl oxygen of the Boc group by an acid. This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decomposes, releasing carbon dioxide and the free aniline. The newly liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding ammonium salt. To mitigate potential side reactions from the tert-butyl cation alkylating nucleophilic residues, scavengers such as anisole or thioanisole can be employed.
Comparison of Deprotection Efficiency
The selection of an appropriate acidic reagent is a crucial consideration, balancing reaction efficiency with the preservation of other functional groups within the molecule. The following table summarizes the performance of common acidic conditions for the deprotection of various Boc-anilines.
| Acidic Reagent | Typical Conditions | Substrate (Boc-Aniline) | Reaction Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ or neat, RT | General Anilines | 0.5 - 4 h | High to Quantitative | [1] |
| 20% TFA in CH₂Cl₂, 0°C to RT | N-Boc-amino acid allylic ester | 2.5 h | Degradation observed | [2] | |
| Hydrochloric Acid (HCl) | 4M in Dioxane, RT | General Anilines | 0.5 - 2 h | High to Quantitative | [1] |
| 4M HCl in Methanol, RT | 3-(thiosubstitutedcarbamido)aniline | 2 h | Not specified | [3] | |
| p-Toluenesulfonic Acid (pTSA) | 2 equiv., neat, ball milling, RT | N-Boc-aminopropyl-N'-(L-phenylalanine methyl ester)oxalamide | 10 min | >98% | [1][4] |
| Choline Chloride:pTSA (DES), RT | N-Boc-aniline | 10 min | 96% | [5] | |
| Choline Chloride:pTSA (DES), RT | N-Boc-4-methylaniline | 8 min | 98% | [5] | |
| Choline Chloride:pTSA (DES), RT | N-Boc-4-methoxyaniline | 8 min | 98% | [5] | |
| Choline Chloride:pTSA (DES), RT | N-Boc-4-chloroaniline | 12 min | 95% | [5] | |
| Choline Chloride:pTSA (DES), RT | N-Boc-4-nitroaniline | 15 min | 94% | [5] | |
| Phosphoric Acid (H₃PO₄) | 85% aqueous solution, Toluene, 50-60°C | General Anilines | 3 - 14 h | High yielding | [6] |
| Zinc Bromide (ZnBr₂) | 1.5 equiv., CH₂Cl₂, 40°C | N-Boc-2-(hex-1-in-1-yl)-1H-benzo[d]imidazole | 3 h | 79% | [7][8] |
| 3.1 mmol, CH₂Cl₂, RT | General Secondary Amines | 3 days | Not specified | [8][9] |
Experimental Protocols
Detailed methodologies for the deprotection of Boc-anilines using the aforementioned acidic reagents are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (CH₂Cl₂)
-
Dissolve the Boc-protected aniline in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution. The volume of TFA can range from 20% to 100% (v/v) relative to the dichloromethane. For substrates sensitive to strong acid, it is advisable to start with a lower concentration of TFA.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the removal of residual TFA.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected aniline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
To a round-bottom flask containing the Boc-protected aniline, add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl). If the substrate is not readily soluble, a minimal amount of a co-solvent such as methanol or dichloromethane can be added.
-
Stir the reaction mixture at room temperature. The deprotected aniline hydrochloride salt may precipitate from the solution.
-
Monitor the reaction progress by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.
-
If no precipitate forms, the solvent is removed under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt, which is then collected by filtration.
Protocol 3: Deprotection using p-Toluenesulfonic Acid (pTSA) in a Deep Eutectic Solvent (DES)
-
In a 10 mL round-bottomed flask, add 1 mL of a pre-prepared deep eutectic solvent composed of choline chloride and p-toluenesulfonic acid (ChCl:pTSA).
-
To the stirred DES, add the N-Boc-protected aniline (1 mmol).
-
Allow the mixture to stir at room temperature.
-
Monitor the reaction by TLC or GC/MS.
-
Upon completion of the reaction, add a 5% aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the crude material with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aniline.
Protocol 4: Deprotection using Aqueous Phosphoric Acid
-
To a solution of the Boc-protected aniline in toluene (approximately 1 mL per gram of substrate), add 85% aqueous phosphoric acid (an equal volume to the toluene).
-
Heat the biphasic mixture to 50-60 °C and stir vigorously for 3-14 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected aniline.
Protocol 5: Deprotection using Zinc Bromide (ZnBr₂)
-
To a solution of the Boc-protected substrate (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add zinc bromide (ZnBr₂) (1.5 equivalents).
-
Stir the reaction mixture at 40 °C for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Visualizing the Deprotection Workflow
The following diagrams illustrate the general experimental workflow for Boc deprotection and a decision-making process for selecting an appropriate acidic condition.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Zinc Bromide [commonorganicchemistry.com]
- 9. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
A Comparative Guide to the Electrochemical Properties of Trifluoromethylated Anilines and Their Parent Analogues
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group to an aniline scaffold is a widely employed strategy in medicinal chemistry and materials science to modulate molecular properties. This guide provides an objective comparison of the electrochemical properties of trifluoromethylated anilines versus their non-fluorinated parent compounds, supported by experimental and theoretical data. Understanding these properties is crucial for applications ranging from the design of novel pharmaceuticals with tailored metabolic stability to the development of advanced electronic materials.
The Influence of Trifluoromethyl Substitution on Redox Behavior
The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly impacts the electron density on the aniline ring and the lone pair of electrons on the nitrogen atom. Consequently, trifluoromethylated anilines are generally more difficult to oxidize than their parent aniline counterparts. This increased resistance to oxidation translates to a higher, more positive oxidation potential.
This effect can be rationalized by considering the stability of the radical cation intermediate formed upon one-electron oxidation. The electron-withdrawing CF₃ group destabilizes this positively charged intermediate, thus requiring a greater energetic input (a more positive potential) to remove an electron from the molecule.
Comparative Analysis of Oxidation Potentials
| Compound | Position of CF₃ | Experimental Oxidation Potential (V vs. reference electrode) | Theoretical Oxidation Potential (V) |
| Aniline | — | ~0.8 V vs. Ag/AgCl[1] | 0.76 |
| 2-(Trifluoromethyl)aniline | ortho | Data not readily available in a directly comparable format | 1.01 |
| 3-(Trifluoromethyl)aniline | meta | Data not readily available in a directly comparable format | 1.05 |
| 4-(Trifluoromethyl)aniline | para | Data not readily available in a directly comparable format | 1.02 |
Note: The experimental values are approximate and sourced from studies with varying conditions (e.g., solvent, electrolyte, pH, and reference electrode). Theoretical values are often calculated in the gas phase or with implicit solvent models and may differ from experimental results in solution.
The trend suggested by theoretical calculations indicates a significant increase in the oxidation potential upon trifluoromethylation, regardless of the substituent's position.
Logical Workflow for Electrochemical Analysis
The electrochemical characterization of aniline derivatives typically follows a systematic workflow to ensure accurate and reproducible data.
Figure 1. A generalized workflow for the comparative electrochemical analysis of aniline derivatives using cyclic voltammetry.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable electrochemical data.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation potential of aniline and its trifluoromethylated derivatives.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in saturated KCl)
-
Counter Electrode: Platinum wire
-
Solvent: Acetonitrile (CH₃CN), HPLC grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M
-
Aniline and trifluoromethylated aniline derivatives (e.g., 2-, 3-, and 4-(trifluoromethyl)aniline)
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 1-2 minutes.
-
Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in acetonitrile.
-
Prepare separate 1 mM solutions of aniline and each trifluoromethylated aniline isomer in the 0.1 M TBAPF₆/acetonitrile electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes immersed in the analyte solution.
-
Deoxygenate the solution by purging with high-purity nitrogen or argon gas for at least 10 minutes prior to the experiment, and maintain an inert atmosphere over the solution during the measurement.
-
Connect the electrodes to a potentiostat.
-
Set the cyclic voltammetry parameters:
-
Initial Potential: 0 V
-
Vertex Potential 1: A potential sufficiently positive to observe the oxidation of the aniline (e.g., 1.5 V).
-
Vertex Potential 2: 0 V
-
Scan Rate: 100 mV/s
-
-
Record the cyclic voltammogram. The anodic peak potential (Epa) corresponds to the oxidation potential of the compound.
-
Repeat the measurement for each aniline derivative under identical conditions.
-
Relationship between Substituent Effects and Electrochemical Properties
The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with the reactivity and physical properties of aromatic compounds, including their electrochemical behavior. A plot of the oxidation potentials of a series of substituted anilines against their respective Hammett substituent constants (σ) often yields a linear relationship. The positive slope of such a plot for anodic oxidation indicates that electron-withdrawing groups (with positive σ values) make the oxidation more difficult (higher oxidation potential).
Figure 2. A diagram illustrating the correlation between substituent electronic effects, Hammett constants, and the oxidation potential of anilines.
Conclusion
The trifluoromethylation of anilines leads to a significant increase in their oxidation potentials compared to the parent compounds. This is a direct consequence of the strong electron-withdrawing nature of the CF₃ group, which reduces the electron density on the aromatic ring and the amine nitrogen, making the removal of an electron more difficult. This fundamental understanding of the electrochemical properties is essential for the rational design of trifluoromethylated aniline derivatives in drug discovery, where metabolic stability is a key consideration, and in material science, for the development of novel organic electronic materials with tailored redox characteristics. The provided experimental protocols offer a standardized approach for the comparative evaluation of these important compounds.
References
Biological activity of compounds derived from Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of a series of compounds derived from a substituted tert-butyl phenylcarbamate scaffold. Due to the limited publicly available data on derivatives of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate, this report focuses on a closely related and well-studied series: derivatives of tert-butyl 2-aminophenylcarbamate with demonstrated anti-inflammatory properties. The methodologies and findings presented herein serve as a valuable reference for the potential biological activities of similar carbamate structures.
A series of novel tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for their in vivo anti-inflammatory activity.[1][2][3] The majority of these compounds demonstrated promising anti-inflammatory effects, with some exhibiting activity comparable to the standard drug, indomethacin.[1][2][3]
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of the synthesized compounds was assessed using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after administration. The data presented in the table below summarizes the anti-inflammatory activity of selected derivatives at the 12-hour mark, a point where significant inhibition was observed for the most active compounds.
| Compound ID | Substitution on Benzamido Moiety | % Inhibition of Edema (at 12 hours) |
| 4a | 4-Fluoro | 54.130% |
| 4i | 4-Nitro | 54.239% |
| Indomethacin | Standard Drug | Not explicitly stated, but compounds 4a and 4i were comparable |
Data synthesized from Bhookya et al. (2017).[1][2][3]
Compounds 4i and 4a emerged as the most potent anti-inflammatory agents in the series, with percentage inhibition values of 54.239% and 54.130%, respectively.[1][2] Their activity was noted to be better than or equivalent to the standard drug, indomethacin.[1][2][3] This suggests that electron-withdrawing groups, such as a nitro or fluoro group, at the para-position of the benzamido ring may enhance anti-inflammatory activity.
Experimental Protocols
A detailed methodology is crucial for the replication and validation of experimental findings. The key experimental protocol for the in vivo anti-inflammatory studies is provided below.
Carrageenan-Induced Rat Paw Edema
This widely accepted model is used to evaluate the acute anti-inflammatory activity of compounds.
Animals: Healthy adult Wistar rats of either sex, weighing between 150-200g, were used. The animals were housed under standard laboratory conditions and fasted for 12 hours prior to the experiment with free access to water.
Procedure:
-
The initial paw volume of each rat was measured using a plethysmometer.
-
The synthesized compounds were administered orally as a suspension in 0.5% carboxymethyl cellulose (CMC) at a dose of 100 mg/kg body weight. The control group received only the vehicle (0.5% CMC), and the standard group received indomethacin at a dose of 10 mg/kg.
-
After 30 minutes of compound administration, 0.1 mL of 1% w/v carrageenan solution in normal saline was injected into the sub-plantar region of the left hind paw of each rat to induce inflammation.
-
The paw volume was measured again at 1, 2, 3, 6, 9, and 12-hour intervals after the carrageenan injection.
-
The percentage inhibition of edema was calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the control group
-
Vt = Mean increase in paw volume in the drug-treated group
-
Signaling Pathway and Experimental Workflow
To visualize the logical flow of the experimental process, a diagram is provided below.
Caption: Experimental workflow for the in vivo anti-inflammatory activity screening.
While a specific signaling pathway for these compounds has not been elucidated in the referenced studies, the carrageenan-induced edema model is known to involve the release of inflammatory mediators such as histamine, serotonin, bradykinin, and prostaglandins. The inhibitory action of the tested compounds likely interferes with the synthesis or action of these mediators.
Conclusion
The evaluated derivatives of tert-butyl 2-(substituted benzamido) phenylcarbamate demonstrate significant anti-inflammatory activity. In particular, the presence of electron-withdrawing substituents on the benzamido ring appears to be a favorable structural feature for this biological effect. While this study provides valuable insights, it is important to note that these findings are on a related, but not identical, scaffold to this compound. Further research is warranted to synthesize and evaluate the biological activities of derivatives from the latter to establish a direct structure-activity relationship and explore their therapeutic potential. The commercial availability of various derivatives of this compound suggests that such investigations may be ongoing within proprietary research programs.
References
- 1. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
Head-to-head comparison of different methods for Boc protection of electron-deficient anilines
A Head-to-Head Comparison of Methods for Boc Protection of Electron-Deficient Anilines
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly for the protection of amino functionalities. Its stability under various conditions and facile removal under mild acidic treatment make it a popular choice. However, the protection of electron-deficient anilines presents a significant challenge due to the reduced nucleophilicity of the nitrogen atom. This guide provides a comparative analysis of various methods for the Boc protection of these challenging substrates, supported by experimental data to aid in the selection of the most suitable protocol.
Data Presentation: A Comparative Overview
The following table summarizes the performance of different methodologies for the Boc protection of various electron-deficient anilines. The data highlights key parameters such as the catalyst, solvent, reaction time, and yield, offering a clear comparison of their efficacy.
| Method | Substrate | Reagents/Catalyst | Solvent | Time | Yield (%) | Reference |
| Standard Basic Conditions | 3-Chloroaniline | (Boc)₂O, NaOH | Dioxane/Water | 4h | High | [1] |
| 4-Nitroaniline | (Boc)₂O, DMAP (cat.) | Dichloromethane (DCM) | 12h | ~90 | [2] | |
| Acid-Catalyzed | Aniline (general) | (Boc)₂O, Amberlite-IR 120 (15% w/w) | Solvent-free | 1 min | 99 | [3] |
| Electron-withdrawing group aniline | (Boc)₂O, Amberlyst-15 (15% w/w) | Solvent-free | 1-3 min | Good to Excellent | [3] | |
| General amines | (Boc)₂O, HClO₄–SiO₂ (cat.) | Solvent-free | Minutes | High | [4] | |
| Catalyst-Free | General amines | (Boc)₂O | Water-Acetone | Short | Excellent | [5] |
| Aromatic amines | (Boc)₂O | Methanol | Varies | High | [6] | |
| Ionic Liquid Catalysis | Halogenated anilines | (Boc)₂O, [C₆(mpy)₂][CoCl₄]₂⁻ | Not specified | Varies | Efficient | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate the implementation of these techniques in your research.
Protocol 1: Standard Basic Conditions with DMAP
This protocol is a widely used method for the Boc protection of amines, including less reactive anilines.
Reagents and Materials:
-
Electron-deficient aniline (e.g., 4-nitroaniline)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the electron-deficient aniline in DCM in a round-bottom flask.
-
Add DMAP (catalytic amount) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Solvent-Free Protection
This method offers a green and efficient alternative, particularly with the use of a recyclable solid acid catalyst.[3]
Reagents and Materials:
-
Electron-deficient aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Amberlite-IR 120 or Amberlyst-15 (15% w/w)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, mix the aniline (1 mmol) and di-tert-butyl dicarbonate (1 mmol).
-
Add the acid catalyst (15% w/w) to the mixture.
-
Stir the mixture at room temperature for the time specified in the data table (typically 1-3 minutes).
-
Monitor the reaction completion by TLC.
-
Upon completion, add DCM (10 mL) to the mixture to facilitate the separation of the catalyst.
-
Filter the mixture to remove the catalyst.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain the pure N-Boc aniline.[3]
Protocol 3: Catalyst-Free Protection in Water-Acetone
This environmentally friendly protocol avoids the use of catalysts and organic solvents where possible.[5]
Reagents and Materials:
-
Electron-deficient aniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Acetone
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aniline in an acetone-water mixture, add di-tert-butyl dicarbonate.
-
Stir the mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, add DCM (5 mL) and stir the mixture.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuum.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected aniline.[5]
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting an appropriate Boc protection method for an electron-deficient aniline.
Caption: Workflow for selecting a Boc protection method for electron-deficient anilines.
Conclusion
The choice of method for the Boc protection of electron-deficient anilines is contingent on several factors including the specific substrate, desired reaction time, and environmental considerations.
-
Standard basic conditions are reliable but may require longer reaction times for deactivated anilines.
-
Acid-catalyzed methods , particularly under solvent-free conditions, offer a rapid and efficient alternative with the benefit of recyclable catalysts.[3]
-
Catalyst-free methods in aqueous or alcoholic media present a green and mild approach, which can be surprisingly effective.[5][6] The use of alcoholic solvents has been shown to significantly enhance the rate of Boc protection for aromatic amines.[6]
Ultimately, the optimal method will be a balance of reaction efficiency, cost-effectiveness, and alignment with green chemistry principles. Researchers are encouraged to screen a few conditions based on the data presented to identify the most suitable protocol for their specific application.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate: A Comprehensive Guide for Laboratory Professionals
For immediate release – This document provides essential safety and logistical information for the proper disposal of tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate (CAS RN: 141940-37-6), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1]
Table 1: Required Personal Protective Equipment (PPE)
| Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact. Gloves must be inspected prior to use and disposed of after contamination. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against incidental skin contact. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended. | Minimizes inhalation of harmful dust or vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Collection
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, properly labeled, and sealed container.
-
The container should be made of a compatible material that will not react with the chemical.
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number "141940-37-6".
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
Step 3: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][3]
Spill and Leak Cleanup Protocol
In the event of a spill, adhere to the following procedure:
Step 1: Evacuate and Ventilate
-
Immediately evacuate non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust.
Step 2: Don Appropriate PPE
-
Before attempting to clean the spill, ensure you are wearing the full PPE as outlined in Table 1.
Step 3: Containment and Cleanup
-
For solid spills, carefully sweep or vacuum the material. Avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal.
-
For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbed material into a designated waste container.
Step 4: Decontamination
-
Thoroughly clean the spill area with a suitable solvent or detergent and water.
-
Collect all cleanup materials (e.g., contaminated wipes, absorbent pads) in the hazardous waste container.
Step 5: Disposal
-
Dispose of the waste container as described in the "Step-by-Step Disposal Procedure."
Disposal Workflow Diagram
Caption: Disposal and spill response workflow.
By following these established procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment.
References
Personal protective equipment for handling Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate
This guide provides immediate, essential safety protocols and logistical information for handling Tert-butyl N-[4-(trifluoromethyl)phenyl]carbamate. It is intended for researchers, scientists, and drug development professionals to ensure a secure research environment. The following procedures are based on established best practices for handling similar carbamate compounds and should be supplemented by a site-specific risk assessment before commencing any work.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological properties of this compound may not be fully investigated, it is prudent to handle it as a potentially hazardous substance. Carbamate insecticides, as a class, can impact the nervous system.[1] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn for splash hazards. | Protects against eye irritation or serious eye damage from dust or splashes.[2] |
| Hand Protection | Nitrile rubber gloves (minimum 0.4 mm thickness). Inspect gloves prior to use and dispose of contaminated gloves properly.[3] | Prevents skin contact and potential absorption.[2][3] |
| Body Protection | A flame-resistant or 100% cotton lab coat, worn over personal clothing. Closed-toe shoes and long pants are required.[2][4] | Protects skin from accidental splashes and contact.[2][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid dust generation.[4][5] If a fume hood is unavailable or if dust is generated, a NIOSH-approved respirator with a P3 filter is recommended.[2] | Minimizes the risk of inhaling potentially harmful dust particles.[2][6] |
Operational and Disposal Plans
Safe Handling Protocol:
-
Preparation: Before handling, ensure all safety precautions have been read and understood.[2] The work area, preferably a chemical fume hood, must be well-ventilated.[5] An eyewash station and safety shower must be readily accessible.[6]
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated work area.[4]
-
Handling the Compound:
-
Post-Handling:
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[9]
Disposal Plan:
-
Dispose of waste in a designated and approved waste disposal plant.[5]
-
All chemical waste must be handled according to local, regional, and national hazardous waste regulations.[5]
-
Contaminated packaging should be disposed of as unused product.[10]
Emergency and First-Aid Procedures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6][10] |
Spill Procedures:
-
Small Spills: For small spills, dampen the solid material to prevent dust formation and transfer it to a suitable, closed container for disposal.[2] Clean the spill area thoroughly.
-
Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE and contain the spill. Absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[4]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. agr.wa.gov [agr.wa.gov]
- 2. benchchem.com [benchchem.com]
- 3. download.basf.com [download.basf.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.com [fishersci.com]
- 10. capotchem.cn [capotchem.cn]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
